Enhydrin chlorohydrin
Description
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Properties
Molecular Formula |
C23H29ClO10 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16+,17+,18-,22-,23?/m1/s1 |
InChI Key |
MSWKJHPZUAQCMP-WNUXRCLTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Enhydrin Chlorohydrin (CAS 38230-99-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhydrin chlorohydrin, a chlorinated sesquiterpene lactone of the melampolide class, is a natural product isolated from Enhydra fluctuans. This technical guide provides a comprehensive overview of its chemical properties, putative biological activities, and hypothesized mechanisms of action. Drawing on available data and established knowledge of related compounds, this document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities. Among these, chlorinated derivatives are of particular interest due to their potential for enhanced potency and unique mechanisms of action. This compound (CAS 38230-99-8) is a rare, chlorine-containing melampolide isolated from the medicinal plant Enhydra fluctuans. While specific research on this compound is limited, its structural similarity to other well-studied sesquiterpene lactones, such as enhydrin, suggests a potential for significant anti-inflammatory and cytotoxic activities. This guide synthesizes the available information on this compound and provides a predictive framework for its biological functions based on the activities of analogous compounds.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in Table 1. This data is compiled from available chemical databases and the primary literature describing its isolation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 38230-99-8 | N/A |
| Molecular Formula | C₂₃H₂₉ClO₁₀ | N/A |
| Molecular Weight | 500.93 g/mol | N/A |
| IUPAC Name | methyl 9-(acetyloxy)-10-((3-chloro-2-hydroxy-2-methylbutanoyl)oxy)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate | N/A |
| Class | Sesquiterpene Lactone (Melampolide) | N/A |
| Natural Source | Enhydra fluctuans | N/A |
| Appearance | Crystalline solid (predicted) | N/A |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607) (predicted) | N/A |
Experimental Protocols
While the full experimental details for the isolation of this compound are not publicly available, a general protocol can be inferred from standard phytochemical extraction procedures for sesquiterpene lactones from Enhydra fluctuans.
General Isolation and Purification Protocol
-
Extraction:
-
Air-dried and powdered aerial parts of Enhydra fluctuans are subjected to Soxhlet extraction with petroleum ether to defat the plant material.
-
The defatted material is then extracted with a more polar solvent, such as methanol or ethanol, to isolate the sesquiterpene lactones.
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the desired compounds.
-
-
Purification:
-
The chloroform or ethyl acetate fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system (e.g., n-hexane-ethyl acetate) is employed to separate the components.
-
Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Mass fragmentation patterns provide information about the structure of the molecule.
Table 2: Key Spectroscopic Data for this compound (Predicted)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the sesquiterpene lactone core, an acetate group, and a 3-chloro-2-hydroxy-2-methyl butyroyl moiety. |
| ¹³C NMR | Carbonyl signals for the lactone and ester groups, olefinic carbons, and carbons of the chlorinated side chain. |
| Mass Spec | A molecular ion peak corresponding to the molecular formula C₂₃H₂₉ClO₁₀, and characteristic fragmentation patterns including the loss of the acyloxy side chains. |
Biological Activity and Mechanism of Action (Hypothesized)
Direct biological studies on this compound are not widely reported. However, based on extensive research on other chlorinated sesquiterpene lactones, its biological activities are predicted to include potent anti-inflammatory and cytotoxic effects.[1][2][3]
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
A primary mechanism of anti-inflammatory action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6][7][8] It is hypothesized that this compound acts as an inhibitor of this pathway.
-
Mechanism of Inhibition: The α-methylene-γ-lactone moiety and other electrophilic centers in the molecule can covalently bind to the cysteine residues of the p65 subunit of NF-κB.[6][8] This alkylation prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[4]
Cytotoxic Activity: Induction of Apoptosis
Chlorinated sesquiterpene lactones have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][9] The proposed mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic Apoptosis Pathway: this compound is predicted to induce mitochondrial-mediated apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[1][10][11]
Visualizations
Signaling Pathways
Caption: Hypothesized mechanism of this compound.
Experimental Workflow
Caption: General workflow for isolation and analysis.
Conclusion
This compound represents a promising but understudied natural product with significant potential for further investigation. Based on the established biological activities of related chlorinated sesquiterpene lactones, it is a strong candidate for development as an anti-inflammatory and anti-cancer agent. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. This technical guide provides a solid foundation for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.uran.ua [journals.uran.ua]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of Enhydrin chlorohydrin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhydrin chlorohydrin, a chlorinated derivative of the sesquiterpene lactone enhydrin, is a compound of potential interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure and available physicochemical properties. Due to the limited publicly available experimental data, this document also outlines a hypothetical synthetic workflow and a general framework for its potential biological evaluation, highlighting areas where further research is critically needed.
Chemical Structure and Identification
This compound is structurally derived from enhydrin, a natural product found in plants of the Asteraceae family. The addition of a chlorine atom and a hydroxyl group across a double bond in the parent structure gives rise to the chlorohydrin.
IUPAC Name: methyl (7E)-9-(acetyloxy)-10-[(3-chloro-2-hydroxy-2-methylbutanoyl)oxy]-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0(2),?]tetradec-7-ene-8-carboxylate
CAS Number: 38230-99-8
Molecular Formula: C₂₃H₂₉ClO₁₀
SMILES: C=C1C(=O)OC2C1C(OC(=O)C(C)(O)C(C)Cl)C(OC(C)=O)C(C(=O)OC)=CCCC1(C)OC21
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 500.93 g/mol | ChemFarm[1] |
| Hydrogen Bond Donor Count | 1 | COCONUT[2] |
| Hydrogen Bond Acceptor Count | 10 | COCONUT[2] |
| Rotatable Bond Count | 5 | COCONUT[2] |
| Topological Polar Surface Area | 137.96 Ų | COCONUT[2] |
| LogP (calculated) | 1.36 | COCONUT[2] |
Note: The data presented above are computationally derived and have not been experimentally verified. Properties such as melting point, boiling point, and solubility in various solvents have not been reported.
Experimental Protocols
Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route would involve the chlorohydrination of the parent compound, enhydrin. This typically involves the reaction of an alkene with a source of hypochlorous acid (HOCl), which can be generated in situ from reagents like N-chlorosuccinimide (NCS) in the presence of water.
Figure 1. A logical workflow for the potential synthesis of this compound from Enhydrin.
Spectroscopic Analysis
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound have not been published. For novel compounds, a standard battery of spectroscopic analyses would be required for structural confirmation and characterization.
Biological Activity and Signaling Pathways
There is currently no published research on the specific biological activity of this compound or the signaling pathways it may modulate. The biological effects of the parent compound, enhydrin, have been investigated, but it cannot be assumed that the chlorohydrin derivative possesses a similar activity profile. The addition of the chlorohydrin functional group can significantly alter the molecule's polarity, reactivity, and interaction with biological targets.
A general workflow for the initial biological evaluation of a novel compound like this compound is proposed below.
Figure 2. A logical workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound remains a poorly characterized compound. While its chemical structure is known, a significant gap exists in the literature regarding its physicochemical properties, a validated synthetic protocol, and its biological activity. Future research should focus on the following areas:
-
Synthesis and Characterization: Development of a robust and scalable synthesis method for this compound, followed by comprehensive spectroscopic and physicochemical characterization.
-
Biological Screening: A broad-based screening of its bioactivity, for instance, against a panel of cancer cell lines, to identify potential therapeutic applications.
-
Mechanism of Action Studies: If promising activity is identified, further studies to elucidate its mechanism of action and identify its molecular targets will be crucial for its development as a potential therapeutic agent.
References
Navigating the Chemical Landscape: A Technical Guide to Enhydrin and Ethylene Chlorohydrin
A Note on Chemical Nomenclature: Initial research into "Enhydrin chlorohydrin" suggests a potential conflation of two distinct chemical entities: Enhydrin , a complex sesquiterpene lactone of natural origin, and Ethylene (B1197577) chlorohydrin , a simpler synthetic compound. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological and chemical pathways for both compounds to address this likely ambiguity and serve the needs of researchers, scientists, and drug development professionals.
Part 1: Enhydrin
Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family, notably Smallanthus sonchifolius (yacón). It has garnered interest for its diverse pharmacological activities.
Physical and Chemical Properties of Enhydrin
The following table summarizes the key physical and chemical properties of Enhydrin.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₁₀ | PubChem |
| Molecular Weight | 464.5 g/mol | PubChem |
| IUPAC Name | methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate | PubChem |
| CAS Number | 33880-85-2 | PubChem |
Experimental Protocols
Isolation of Enhydrin from Smallanthus sonchifolius Leaves:
A common method for the isolation of Enhydrin involves rinse extraction followed by crystallization.
-
Extraction: The surfaces of fresh Smallanthus sonchifolius leaves are rinsed with a suitable solvent, such as ethanol, to collect glandular trichomes which are rich in sesquiterpene lactones.[1]
-
Concentration: The resulting rinsate, containing a mixture of compounds including Enhydrin and uvedalin, is concentrated under reduced pressure.
-
Crystallization: The concentrated extract is then subjected to freeze crystallization at -20°C to isolate the target compounds.[1]
-
Purification: Further purification can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method is suitable for the quantitative determination of enhydrin.[2]
Biological Activity and Signaling Pathways
Enhydrin has demonstrated several significant biological activities, including anti-diabetic, antibacterial, and anti-inflammatory effects.[1] Of particular interest to drug development professionals is its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is implicated in various inflammatory diseases and cancers.
Caption: Biological activities of Enhydrin via NF-κB pathway inhibition.
Part 2: Ethylene Chlorohydrin
Ethylene chlorohydrin, also known as 2-chloroethanol, is a versatile and reactive organic compound used as a solvent and an intermediate in the synthesis of various chemicals.
Physical and Chemical Properties of Ethylene Chlorohydrin
The following table summarizes the key physical and chemical properties of Ethylene Chlorohydrin.
| Property | Value | Source |
| Molecular Formula | C₂H₅ClO | PubChem |
| Molecular Weight | 80.51 g/mol | PubChem |
| IUPAC Name | 2-Chloroethanol | PubChem |
| CAS Number | 107-07-3 | PubChem |
| Appearance | Colorless liquid with a faint, ether-like odor | |
| Boiling Point | 128.7 °C (263.7 °F; 401.8 K) | |
| Melting Point | -62.6 °C (-80.7 °F; 210.5 K) | |
| Density | 1.205 g/cm³ | |
| Solubility in water | Miscible | |
| Flash Point | 55 °C (131 °F; 328 K) | |
| Vapor Pressure | 4.9 mmHg at 20°C |
Experimental Protocols
Synthesis of Ethylene Chlorohydrin from Ethylene:
Ethylene chlorohydrin can be synthesized by the reaction of ethylene with hypochlorous acid.
-
Reaction Setup: Ethylene gas is bubbled through an aqueous solution of hypochlorous acid (HOCl). The hypochlorous acid can be generated in situ by reacting chlorine with water.
-
Temperature Control: The reaction is typically carried out at a controlled temperature to minimize side reactions, such as the formation of ethylene dichloride.
-
Work-up: The resulting aqueous solution of ethylene chlorohydrin can be concentrated by distillation.
Caption: Synthesis of Ethylene Chlorohydrin from Ethylene.
Dehydrochlorination to Ethylene Oxide:
A primary chemical reaction of ethylene chlorohydrin is its conversion to ethylene oxide through dehydrochlorination.
-
Reaction: Ethylene chlorohydrin is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Mechanism: The base abstracts a proton from the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the epoxide ring.
-
Product Isolation: The volatile ethylene oxide is typically removed from the reaction mixture by distillation.
Metabolism and Toxicology
Ethylene chlorohydrin is toxic and is metabolized in the body to more toxic compounds. Understanding its metabolic pathway is crucial for toxicological assessments.
The primary metabolic pathway involves the oxidation of ethylene chlorohydrin to chloroacetaldehyde, which is then further oxidized to chloroacetic acid. These metabolites are responsible for the compound's toxicity.
References
An In-depth Technical Guide on Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Enhydrin chlorohydrin, a chlorinated sesquiterpene lactone. The document details its molecular characteristics, putative biological activity, and the general experimental protocols relevant to its class of compounds.
Molecular Profile of this compound
This compound is a chlorinated derivative of Enhydrin, a sesquiterpene lactone belonging to the melampolide class. It has been identified as a natural product, likely isolated from plants of the genus Enhydra.
Chemical Formula and Molecular Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₉ClO₁₀ |
| Molecular Weight | 500.92 g/mol |
| CAS Number | 38230-99-8 |
| IUPAC Name | methyl (7E)-9-(acetyloxy)-10-[(3-chloro-2-hydroxy-2-methylbutanoyl)oxy]-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0(2),?]tetradec-7-ene-8-carboxylate |
Putative Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, the activities of the broader class of sesquiterpene lactones, particularly chlorinated derivatives, are well-documented. These compounds are known to possess significant anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key pharmacophore that can alkylate and inactivate components of the NF-κB pathway.[2]
The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3]
Figure 1: Proposed mechanism of NF-κB inhibition by this compound.
Cytotoxic Activity
Chlorinated sesquiterpene lactones have demonstrated cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often linked to the induction of apoptosis. The electrophilic nature of the α-methylene-γ-lactone group allows these compounds to react with nucleophilic groups in cellular macromolecules, including proteins and DNA, leading to cellular stress and apoptosis.
Experimental Protocols
Isolation of Chlorinated Melampolides from Enhydra fluctuans
The isolation of chlorinated melampolides, such as this compound, from the leaves of Enhydra fluctuans typically involves the following steps:
-
Extraction:
-
Air-dried and powdered leaves of Enhydra fluctuans are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.
-
The organic phase, containing the sesquiterpene lactones, is concentrated.
-
-
Chromatographic Purification:
-
The concentrated extract is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the fractions.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure chlorinated melampolides.
-
Structural Elucidation
The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (from the lactone and ester groups) and hydroxyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Figure 2: General experimental workflow for the isolation and characterization.
Summary and Future Directions
This compound represents an interesting natural product with potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer drug discovery. Its structural relationship to other bioactive sesquiterpene lactones suggests that it likely shares a similar mechanism of action involving the modulation of key cellular signaling pathways such as NF-κB.
Further research is warranted to:
-
Develop a robust and scalable synthesis of this compound to enable more extensive biological evaluation.
-
Conduct comprehensive in vitro and in vivo studies to elucidate its specific biological targets and pharmacological effects.
-
Investigate its structure-activity relationship to guide the design of novel and more potent analogues.
This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration and development of this compound and related compounds.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Sesquiterpene lactones from Enhydra fluctuans [agris.fao.org]
The Comprehensive Guide to Natural Sources of Enhydrin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhydrin (B1240213), a sesquiterpene lactone, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-diabetic, and antiparasitic properties. This technical guide provides an in-depth overview of the primary natural sources of these compounds, focusing on their extraction, isolation, quantification, and biosynthetic origins. Detailed experimental protocols are provided to facilitate further research and development. Furthermore, this document elucidates the molecular mechanism of action of enhydrin, particularly its role in the inhibition of the NF-κB signaling pathway, and presents visual representations of key biological and experimental processes.
Natural Sources and Distribution
Enhydrin and its derivatives are predominantly found in two plant species belonging to the Asteraceae family: Smallanthus sonchifolius (commonly known as yacon) and Enhydra fluctuans.
Smallanthus sonchifolius (Yacon)
Smallanthus sonchifolius, a perennial herb native to the Andean regions of South America, is the most significant natural source of enhydrin.[1] The compound is primarily concentrated in the glandular trichomes on the lower (abaxial) surface of the plant's leaves.[1][2] Within the leaves, enhydrin is the most abundant sesquiterpene lactone.[1]
One of the major derivatives of enhydrin found in yacon is uvedalin , which is structurally very similar but possesses one fewer epoxy group.[3] The presence and ratio of enhydrin and uvedalin are considered important markers for the quality control of yacon leaf extracts used in traditional medicine.[2][3]
Enhydra fluctuans
Enhydra fluctuans, an edible, semi-aquatic herbaceous plant found in tropical Asia, is another notable source of enhydrin.[4][5] In addition to enhydrin, this plant contains other related sesquiterpene lactones, including:
While E. fluctuans is a confirmed source, the concentration of enhydrin and its derivatives in this plant is less characterized quantitatively compared to S. sonchifolius.
Quantitative Analysis of Enhydrin and Uvedalin in Smallanthus sonchifolius
The concentration of enhydrin and uvedalin in yacon leaves can vary depending on the geographical location and specific cultivar. The following table summarizes quantitative data from various studies.
| Plant Source | Compound | Concentration (% of Dry Weight) | Concentration (mg/g of Fresh Material) | Reference |
| Smallanthus sonchifolius | Enhydrin | up to 1.67% | 0.74 mg/g | [1][3] |
| Uvedalin | 0.88% | 0.21 mg/g | [2][3] | |
| Smallanthus sonchifolius (Ykal extract, Indonesia) | Enhydrin | 1.67% | - | [6][7][8][9] |
| Uvedalin | 0.88% | - | [6][7][8][9] | |
| Smallanthus sonchifolius (Ycin extract, Indonesia) | Enhydrin | 1.26% | - | [6][7][8][9] |
| Uvedalin | 0.56% | - | [6][7][8][9] | |
| Smallanthus sonchifolius (dried leaves) | Enhydrin | 0.97% | - | [2][10] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of enhydrin and its derivatives from plant materials.
Extraction and Isolation from Smallanthus sonchifolius Leaves
This protocol is adapted from methodologies that utilize a combination of solvent extraction, crystallization, and preparative HPLC for the purification of enhydrin and uvedalin.[6][7][8]
3.1.1. Materials and Reagents
-
Dried and powdered leaves of Smallanthus sonchifolius
-
Distilled water
-
Diethyl ether (cold)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Rotary evaporator
-
Freezer (-20°C)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
3.1.2. Extraction Procedure
-
Rinse Extraction: Macerate 100 g of dried yacon leaf powder with chloroform at room temperature for one minute. This "rinse" is particularly effective as the target compounds are located in the glandular trichomes on the leaf surface.[2][9]
-
Solvent Evaporation: Filter the chloroform extract and concentrate it using a rotary evaporator to obtain a crude extract.[9]
-
Methanol Dissolution: Dissolve the crude extract in 35 mL of methanol.
-
Precipitation: Slowly add 15 mL of distilled water to the methanolic solution to induce the precipitation of non-polar compounds.
-
Filtration and Concentration: Separate the precipitate by filtration and evaporate the filtrate to yield a thick, enriched extract.
3.1.3. Isolation by Crystallization and Preparative HPLC
-
Freeze Crystallization: Dissolve the enriched extract in analytical grade methanol and store it in a freezer at -20°C for three days. This will induce the crystallization of enhydrin and uvedalin.[6][7][8]
-
Crystal Washing: Wash the obtained crystals three times with cold diethyl ether to remove soluble impurities.
-
Preparative HPLC Separation: Further purify the crystalline mixture using a preparative HPLC system.
-
Column: C18 (e.g., 150 x 7.8 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 210 nm.
-
Collect the fractions corresponding to the enhydrin and uvedalin peaks.
-
Analytical Quantification by HPLC
This protocol describes a validated HPLC method for the simultaneous quantification of enhydrin and uvedalin in yacon leaf extracts.[6][7][8]
3.2.1. Materials and Reagents
-
Yacon leaf extract
-
Enhydrin and Uvedalin reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
3.2.2. Chromatographic Conditions
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3.2.3. Procedure
-
Standard Preparation: Prepare a series of standard solutions of enhydrin and uvedalin of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the yacon leaf extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of enhydrin and uvedalin in the sample by comparing their peak areas to the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow: Extraction and Isolation
The following diagram illustrates the key steps in the extraction and isolation of enhydrin and uvedalin from Smallanthus sonchifolius.
Biosynthesis of Sesquiterpene Lactone Precursors
Enhydrin is a germacranolide-type sesquiterpene lactone. The biosynthesis of sesquiterpenes begins with the cyclization of farnesyl pyrophosphate (FPP).[1] The following diagram illustrates the initial steps of the pathway leading to germacrene A, a key intermediate.
Signaling Pathway: Inhibition of Canonical NF-κB Activation
Enhydrin has been reported to exhibit its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] The canonical NF-κB pathway is a key regulator of inflammation. The diagram below outlines this pathway and the putative point of inhibition by enhydrin.
Conclusion
Enhydrin and its derivatives represent a promising class of natural products with significant therapeutic potential. Smallanthus sonchifolius stands out as the primary and most well-characterized source of enhydrin and its co-occurring derivative, uvedalin. The detailed protocols provided herein for extraction, isolation, and quantification offer a robust framework for researchers to further investigate these compounds. The elucidation of their biosynthetic pathway and mechanism of action, particularly the inhibition of the NF-κB signaling cascade, provides a solid foundation for future drug discovery and development efforts. Further research into other natural sources like Enhydra fluctuans and the quantitative analysis of their unique derivatives is warranted to expand the chemical library of these bioactive sesquiterpene lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [mdpi.com]
- 7. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HP… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of enhydrin in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcsp.org.pk [jcsp.org.pk]
The intricate biosynthetic machinery of sesquiterpene lactones in Smallanthus sonchifolius: A technical guide for researchers and drug development professionals
An in-depth exploration of the biochemical pathways, regulatory networks, and analytical methodologies for the therapeutically promising sesquiterpene lactones in Yacon (Smallanthus sonchifolius).
Introduction
Smallanthus sonchifolius (Poepp. & Endl.) H. Rob., commonly known as yacon, is a perennial herb native to the Andean regions of South America. While traditionally cultivated for its tuberous roots rich in fructooligosaccharides, the leaves of the yacon plant have garnered significant scientific attention for their diverse array of bioactive secondary metabolites. Among these, sesquiterpene lactones (STLs) stand out for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and hypoglycemic properties. The major STLs found in yacon leaves are enhydrin (B1240213) and uvedalin, both of which are considered key markers for the quality control of yacon leaf extracts used in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, detailing the enzymatic steps, regulatory mechanisms, and analytical protocols relevant to researchers, scientists, and professionals in the field of drug development.
Localization of Sesquiterpene Lactone Biosynthesis
The primary sites of sesquiterpene lactone synthesis and accumulation in Smallanthus sonchifolius are the glandular trichomes, which are specialized secretory structures located on the leaf surface.[3][4][5] Imaging techniques such as MALDI-MS have confirmed the high concentration of STLs within these trichomes.[3][6] This localized biosynthesis suggests a protective role for these compounds against herbivores and pathogens.
The Biosynthetic Pathway of Sesquiterpene Lactones
The biosynthesis of sesquiterpene lactones in Smallanthus sonchifolius follows the terpenoid pathway, commencing with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).
Formation of Farnesyl Diphosphate (FPP)
IPP and DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to form the C15 precursor, farnesyl diphosphate (FPP). This reaction is a critical branching point in terpenoid metabolism, leading to the synthesis of various sesquiterpenoids.
Cyclization of FPP to Germacrene A
The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS).
Oxidation of Germacrene A to Germacrene A Acid
Germacrene A undergoes a three-step oxidation at the C12 methyl group to form germacrene A acid. This series of reactions is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO).[7]
Hydroxylation and Lactonization
The germacrene A acid backbone is then further modified through hydroxylation reactions catalyzed by other cytochrome P450 monooxygenases. These hydroxylations, typically at the C6 or C8 positions, are crucial for the subsequent formation of the characteristic γ-lactone ring. The final lactonization step can occur spontaneously or may be enzyme-mediated.
Tailoring Reactions
The basic sesquiterpene lactone skeleton can undergo a variety of "tailoring" reactions, including further oxidations, reductions, and acylations, to produce the diverse array of STLs found in yacon, such as enhydrin and uvedalin.
Regulation of Sesquiterpene Lactone Biosynthesis
The biosynthesis of sesquiterpene lactones is a tightly regulated process, influenced by both developmental cues and environmental stresses. While specific regulatory networks in Smallanthus sonchifolius are still under investigation, the general mechanisms of terpenoid regulation in the Asteraceae family, particularly through jasmonate signaling, are likely to be conserved.
The plant hormone jasmonic acid and its derivatives (jasmonates) are key signaling molecules in plant defense responses.[1][8] Abiotic and biotic stresses trigger the biosynthesis of jasmonates, which in turn activate a signaling cascade leading to the expression of transcription factors. These transcription factors, such as MYC2, then bind to the promoter regions of genes encoding key enzymes in the STL biosynthetic pathway, including germacrene A synthase (GAS) and germacrene A oxidase (GAO), thereby upregulating their expression and leading to an increased production of STLs.
Quantitative Data of Major Sesquiterpene Lactones
The concentration of sesquiterpene lactones in Smallanthus sonchifolius leaves can vary depending on factors such as the specific accession, geographic origin, and developmental stage of the plant. The following table summarizes quantitative data for the major STLs, enhydrin and uvedalin, from various studies.
| Compound | Concentration (% of Dry Weight) | Plant Material | Analytical Method | Reference |
| Enhydrin | 0.97% | Dried Leaves | HPLC | [5] |
| Enhydrin | 1.67% | Ethanolic Extract (Ykal) | HPLC | [1][2] |
| Enhydrin | 1.26% | Ethanolic Extract (Ycin) | HPLC | [1][2] |
| Uvedalin | 0.88% | Ethanolic Extract (Ykal) | HPLC | [1][2] |
| Uvedalin | 0.56% | Ethanolic Extract (Ycin) | HPLC | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of sesquiterpene lactones in Smallanthus sonchifolius.
Protocol 1: Extraction of Sesquiterpene Lactones from Yacon Leaves
This protocol is adapted from methods described for the extraction of STLs for analytical purposes.[2][9]
Materials:
-
Dried and powdered yacon leaves
-
Ethanol (B145695) (70% and 95%)
-
Distilled water
-
Diethyl ether (cold)
-
Beakers and flasks
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper
-
Freezer (-20°C)
Procedure:
-
Maceration: Macerate the dried leaf powder in 70% ethanol with heating at 60°C for one hour.
-
Filtration and Evaporation: Filter the extract and evaporate the solvent using a rotary evaporator to obtain a thick extract.
-
Solvent Partitioning: Dissolve the thick extract in 35 mL of methanol and slowly add 15 mL of distilled water.
-
Precipitate Removal: A precipitate will form. Separate the precipitate and evaporate the filtrate.
-
Crystallization: Dissolve the resulting thick extract in methanol and store it in a freezer at -20°C for three days to induce crystallization of the STLs.
-
Washing: Wash the obtained crystals three times with cold diethyl ether.
-
Drying: Dry the purified STL crystals for further analysis.
Protocol 2: Quantification of Enhydrin and Uvedalin by HPLC
This protocol is based on a validated HPLC method for the simultaneous quantification of enhydrin and uvedalin.[1][2][10]
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 60% water and 40% acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: 30 minutes.
Procedure:
-
Standard Preparation: Prepare stock solutions of pure enhydrin and uvedalin in methanol. Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 5 to 100 ppm.
-
Sample Preparation: Dissolve the extracted STL sample in methanol to a known concentration (e.g., 0.1%). Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve for enhydrin and uvedalin by plotting peak area against concentration. Determine the concentration of enhydrin and uvedalin in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: Isolation of Glandular Trichomes
This protocol describes a physical method for the rapid isolation of glandular trichomes.[11][12]
Materials:
-
Fresh yacon leaves
-
Powdered dry ice
-
Sieves with different mesh sizes
-
Liquid nitrogen
-
Mortar and pestle
-
Collection tubes
Procedure:
-
Freezing: Freeze fresh yacon leaves in liquid nitrogen.
-
Grinding: Gently grind the frozen leaves with powdered dry ice in a pre-chilled mortar and pestle. This will cause the frozen trichomes to become brittle and break off from the leaf surface.
-
Sieving: Pass the ground leaf material through a series of pre-chilled sieves with decreasing mesh sizes. The glandular heads will be collected in the finer mesh sieves, while larger leaf fragments will be retained on the coarser sieves.
-
Collection: Collect the isolated glandular trichomes from the appropriate sieve fraction.
-
Storage: Store the isolated trichomes at -80°C for further analysis.
Conclusion
The biosynthesis of sesquiterpene lactones in Smallanthus sonchifolius is a complex and highly regulated process that yields a diverse array of bioactive compounds with significant therapeutic potential. Understanding the intricacies of this pathway, from the initial cyclization of farnesyl diphosphate to the final tailoring reactions, is crucial for harnessing the full potential of these natural products. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biosynthesis, regulation, and pharmacological activities of sesquiterpene lactones from yacon. Future research, including the characterization of the specific enzymes and transcription factors involved in the yacon STL pathway, will be instrumental in developing strategies for the enhanced production of these valuable compounds through metabolic engineering and synthetic biology approaches.
References
- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evolution of Terpene Synthases in the Sesquiterpene Biosynthesis Pathway and Analysis of Their Transcriptional Regulatory Network in Asteraceae | Semantic Scholar [semanticscholar.org]
- 5. Quantitative determination of enhydrin in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A biosynthetic pathway of sesquiterpene lactones in Smallanthus sonchifolius and their localization in leaf tissues by MALDI imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid method for isolating glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pharmacological Potential of Enhydrin and Related Sesquiterpene Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhydrin (B1240213), a germacranolide sesquiterpene lactone primarily isolated from the edible semi-aquatic plant Enhydra fluctuans, has demonstrated a wide array of promising pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of enhydrin and its related compounds, with a focus on its cytotoxic, anti-inflammatory, and antimicrobial potential. Detailed experimental methodologies, quantitative data, and visual representations of key processes are presented to facilitate further research and drug development efforts. While the specific compound "enhydrin chlorohydrin" is not extensively characterized in current literature, this guide will focus on enhydrin and other chlorine-containing melampolides isolated from Enhydra fluctuans, which represent a structurally related and pharmacologically significant class of natural products.
Introduction
Enhydra fluctuans Lour., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly in Southeast Asia, for treating various ailments including nervous system disorders, skin diseases, and digestive issues.[1][2] Phytochemical investigations have revealed that the therapeutic properties of this plant can be largely attributed to its rich content of sesquiterpene lactones, with enhydrin being a principal bioactive constituent.[3][4] Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3] This guide synthesizes the available preclinical data on enhydrin and its analogs, providing a comprehensive resource for researchers exploring their therapeutic potential.
Pharmacological Activities
Cytotoxic and Anti-Cancer Potential
Enhydrin and other sesquiterpene lactones isolated from Enhydra fluctuans have exhibited significant cytotoxic activity against various human cancer cell lines. This suggests their potential as lead compounds for the development of novel anti-cancer drugs.[1]
Data Presentation: Cytotoxicity of Sesquiterpene Lactones from Enhydra fluctuans
| Compound | Cell Line | IC50 (µM) | Reference |
| Enhydrin | CCRF-CEM (Leukemia) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Enhydrin | HCT-116 (Colon Carcinoma) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Enhydrin | MDA-MB-231 (Breast Cancer) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Enhydrin | U251 (Glioblastoma) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Fluctuanin | CCRF-CEM (Leukemia) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Fluctuanin | HCT-116 (Colon Carcinoma) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Fluctuanin | MDA-MB-231 (Breast Cancer) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Fluctuanin | U251 (Glioblastoma) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Fluctuadin | CCRF-CEM (Leukemia) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Fluctuadin | HCT-116 (Colon Carcinoma) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Fluctuadin | MDA-MB-231 (Breast Cancer) | 0.18 - 17.34 (range for all tested compounds) | [1] |
| Fluctuadin | U251 (Glioblastoma) | 0.18 - 17.34 (range for all tested compounds) | [1] |
Experimental Protocols:
-
Cytotoxicity Assay (SRB Assay): The anti-proliferative activity of the isolated compounds was evaluated using the sulforhodamine B (SRB) assay. Human cancer cell lines (CCRF-CEM, HCT-116, MDA-MB-231, and U251) and normal lung fibroblast MRC-5 cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. The cells were then fixed with trichloroacetic acid, stained with SRB, and the absorbance was measured at 570 nm to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]
Mandatory Visualization:
Caption: Workflow for determining cytotoxicity using the SRB assay.
Anti-inflammatory Activity
Crude extracts and isolated flavonoids from Enhydra fluctuans have demonstrated significant anti-inflammatory effects in various animal models.[5][6] This activity is attributed, in part, to the free radical scavenging and antioxidant properties of its constituents.[5]
Data Presentation: Anti-inflammatory Effects of Enhydra fluctuans Extracts
| Experimental Model | Extract/Compound | Dose | % Inhibition/Effect | Reference |
| Acetic Acid-Induced Writhing (Mice) | Total Flavonoids (TFEF) | 200 mg/kg | 27.05% protection | [5] |
| Acetic Acid-Induced Writhing (Mice) | Total Flavonoids (TFEF) | 400 mg/kg | 55.49% protection | [5] |
| Heat-Induced RBC Lysis | Crude Ethanolic Extract | - | 71.80% inhibition | [7] |
| Hypotonic Solution-Induced RBC Lysis | Crude Ethanolic Extract | - | 47.60% inhibition | [7] |
Experimental Protocols:
-
Acetic Acid-Induced Writhing Test: This is a standard in vivo model for assessing analgesic activity, which is often linked to anti-inflammatory effects. Swiss albino mice are orally administered the test substance (e.g., total flavonoids from E. fluctuans) or a control. After a set period, a writhing-inducing agent (acetic acid) is injected intraperitoneally. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration. A reduction in the number of writhes compared to the control group indicates analgesic and anti-inflammatory potential.[5]
-
Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation. Rats are injected with carrageenan into the sub-plantar region of the hind paw, which induces a localized inflammatory response. The volume of the paw is measured at different time points after carrageenan injection. The test substance is administered orally prior to the carrageenan injection, and its ability to reduce the paw edema is quantified.[5][6]
-
Membrane Stabilizing Activity (In Vitro): The anti-inflammatory activity was assessed by the membrane stabilization method using human red blood cells (RBCs). The principle is that the lysosomal membrane is analogous to the RBC membrane, and its stabilization implies that the extract may well stabilize lysosomal membranes. Stabilization of RBCs from hypotonicity-induced and heat-induced lysis was studied. The percentage of inhibition of hemolysis was calculated.[7]
Mandatory Visualization:
Caption: Postulated anti-inflammatory mechanism of action.
Antimicrobial Activity
Extracts from Enhydra fluctuans have shown moderate antimicrobial activity against a range of bacteria and fungi.[8] Specific compounds, including an isoflavone (B191592) glycoside, have also been identified as having antimicrobial properties.[9]
Experimental Protocols:
-
Disc Diffusion Method: This is a widely used method to test the antimicrobial activity of extracts or pure compounds. A sterile paper disc impregnated with the test substance is placed on an agar (B569324) plate that has been uniformly inoculated with a test microorganism. The plate is then incubated under suitable conditions. If the substance is effective, a clear zone of inhibition will appear around the disc where the microorganism has not grown. The diameter of this zone is measured to determine the extent of the antimicrobial activity.[8]
Chlorine-Containing Melampolides
While "this compound" is not a formally described compound in the reviewed literature, two new chlorine-containing melampolides have been isolated from the leaves of Enhydra fluctuans.[2] The presence of a chlorine atom is a relatively rare feature in natural products and may contribute to their biological activity. The elucidation of their exact structures was achieved through NMR techniques and chemical reactions.[2] Further investigation into the pharmacological potential of these specific chlorinated compounds is warranted.
Future Directions
The pharmacological data on enhydrin and related sesquiterpene lactones from Enhydra fluctuans are promising. However, further research is necessary to fully elucidate their therapeutic potential. Key areas for future investigation include:
-
Mechanism of Action Studies: Detailed studies are needed to understand the precise molecular targets and signaling pathways through which these compounds exert their cytotoxic and anti-inflammatory effects.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models are required to establish the efficacy, pharmacokinetics, and safety profiles of enhydrin and its analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives, including chlorinated and other halogenated analogs, could help in identifying the key structural features responsible for their biological activity and in optimizing their potency and selectivity.
-
Investigation of Chlorine-Containing Compounds: The specific pharmacological activities of the naturally occurring chlorine-containing melampolides should be thoroughly investigated.
Conclusion
Enhydrin and other sesquiterpene lactones isolated from Enhydra fluctuans represent a valuable source of lead compounds for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a solid foundation of the existing knowledge, highlighting the significant pharmacological potential of these natural products. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids of Enhydra Fluctuans exhibits analgesic and anti-inflammatory activity in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Silico Prediction of Enhydrin Chlorohydrin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Enhydrin chlorohydrin. Enhydrin, a sesquiterpene lactone isolated from Smallanthus sonchifolius (yacon), has demonstrated potential therapeutic effects, particularly in the context of diabetes.[1] This document outlines a systematic, computer-aided approach to hypothesize the potential biological activities, pharmacokinetic profiles, and toxicological liabilities of its chlorohydrin derivative. The methodologies detailed herein include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, this guide explores potential interactions with relevant signaling pathways. All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction to Enhydrin and the Rationale for In Silico Bioactivity Prediction
Enhydrin is a sesquiterpene lactone that has been identified as a major bioactive compound in the leaves of Smallanthus sonchifolius, commonly known as yacon.[1] Sesquiterpene lactones are a large and diverse group of naturally occurring plant chemicals known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, Enhydrin has been investigated for its potential in managing diabetes.[1][3]
The chemical modification of natural products is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of a chlorohydrin derivative of Enhydrin introduces a chlorine and a hydroxyl group, which can significantly alter the molecule's physicochemical properties and, consequently, its biological activity.
In silico bioactivity prediction offers a rapid and cost-effective approach to evaluate the potential of novel compounds before undertaking expensive and time-consuming experimental studies.[4][5] By leveraging computational models, researchers can prioritize compounds for synthesis and testing, thereby accelerating the drug discovery pipeline.[6] This guide will walk through a standard in silico workflow to predict the bioactivity of this compound.
Proposed In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects. This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.[7][8]
Experimental Protocols
Synthesis of this compound (Proposed)
Materials:
-
Enhydrin (isolated from Smallanthus sonchifolius)
-
Aqueous hypochlorous acid solution
-
Appropriate organic solvent (e.g., acetone, diethyl ether)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Dissolve Enhydrin in a suitable organic solvent in a round-bottom flask.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the aqueous hypochlorous acid solution dropwise with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[11][12][13] These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds.
Protocol:
-
Data Set Preparation:
-
Compile a dataset of sesquiterpene lactones with known biological activities (e.g., anti-inflammatory, anti-diabetic) from literature or databases like ChEMBL.[12]
-
Divide the dataset into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.[7]
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software such as PaDEL-Descriptor or Dragon.
-
-
Model Building:
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[7]
-
-
Model Validation:
-
Validate the QSAR model using internal and external validation techniques. Common metrics include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for the external test set.[14]
-
-
Prediction for this compound:
-
Use the validated QSAR model to predict the biological activity of this compound based on its calculated molecular descriptors.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16][17] It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Protocol:
-
Target Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Save the prepared protein in PDBQT format for use with AutoDock Vina.[18]
-
-
Ligand (this compound) Preparation:
-
Generate a 3D structure of this compound and optimize its geometry using a chemistry software package (e.g., Avogadro, ChemDraw).
-
Save the ligand structure in a suitable format (e.g., MOL or SDF).[7]
-
Convert the ligand file to PDBQT format.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding poses and binding affinities (scoring functions).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or UCSF Chimera.
-
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.[20][21][22] Early assessment of these properties is crucial to avoid late-stage failures in drug development.[23]
Protocol:
-
Input Compound Structure:
-
Provide the 2D or 3D structure of this compound as input to the prediction software.
-
-
Prediction using Web Servers or Software:
-
Utilize online web servers (e.g., SwissADME, pkCSM) or standalone software packages to predict various ADMET properties.
-
-
Analysis of Predicted Properties:
-
Absorption: Predict properties such as human intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Predict parameters like blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is a CYP inhibitor.
-
Excretion: Predict properties related to the elimination of the compound from the body.
-
Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.
-
Potential Signaling Pathway Interactions
Based on the known bioactivities of other sesquiterpene lactones and the predicted activities from QSAR and molecular docking, we can hypothesize potential signaling pathway interactions for this compound. For example, many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is involved in inflammation.[24] If docking studies suggest binding to key proteins in pathways like the PI3K/Akt or MAPK signaling pathways, these would be prime candidates for further investigation.[25][26]
Data Presentation
All quantitative data generated from the in silico predictions should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Predicted Physicochemical Properties of Enhydrin and this compound
| Property | Enhydrin | This compound (Predicted) |
| Molecular Formula | C19H24O7 | C19H25ClO8 |
| Molecular Weight | 380.39 g/mol | 432.84 g/mol |
| LogP | Value | Predicted Value |
| Topological Polar Surface Area | Value | Predicted Value |
| Number of Hydrogen Bond Donors | Value | Predicted Value |
| Number of Hydrogen Bond Acceptors | Value | Predicted Value |
Table 2: Predicted ADMET Properties of this compound
| ADMET Parameter | Prediction | Confidence |
| Absorption | ||
| Human Intestinal Absorption | High/Low | Value |
| Caco-2 Permeability | High/Low | Value |
| Distribution | ||
| Blood-Brain Barrier Permeability | Yes/No | Value |
| Plasma Protein Binding | % | Value |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes/No | Value |
| CYP2C9 Inhibitor | Yes/No | Value |
| CYP2D6 Inhibitor | Yes/No | Value |
| CYP3A4 Inhibitor | Yes/No | Value |
| Toxicity | ||
| AMES Toxicity | Yes/No | Value |
| hERG I Inhibitor | Yes/No | Value |
| Hepatotoxicity | Yes/No | Value |
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target 1 | Value | Residue 1, Residue 2, ... |
| Target 2 | Value | Residue 3, Residue 4, ... |
| Target 3 | Value | Residue 5, Residue 6, ... |
Conclusion
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By following the detailed protocols for QSAR modeling, molecular docking, and ADMET prediction, researchers can generate valuable hypotheses about the potential therapeutic applications and liabilities of this novel compound. The visualization of workflows and signaling pathways provides a clear conceptual framework for these computational experiments. The data generated from these in silico studies will be instrumental in guiding future experimental validation and advancing the development of new therapeutic agents derived from natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 3. AAPS PharmSciTech - Non-toxic effects of smallanthus sonchifolius leafs and its main active compound, Enhydrin - CONICET [bicyt.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chlorohydrin synthesis by chlorination or substitution [organic-chemistry.org]
- 10. US5146011A - Preparation of chlorohydrins - Google Patents [patents.google.com]
- 11. journals.asm.org [journals.asm.org]
- 12. QSAR of Natural Sesquiterpene Lactones as Inhibitors of Myb-dependent Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Complementary Quantitative Structure⁻Activity Relationship Models for the Antitrypanosomal Activity of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. revista.nutricion.org [revista.nutricion.org]
- 17. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 20. mdpi.com [mdpi.com]
- 21. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Songorine inhibits oxidative stress-related inflammation through PI3K/AKT/NRF2 signaling pathway to alleviate lipopolysaccharide-induced septic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhydrin Chlorohydrin: A Review of a Commercially Available Sesquiterpenoid with Limited Publicly Available Data
Given the user's interest in this specific chemical entity, this review will instead focus on the two constituent parts suggested by its name: enhydrin (B1240213) , a well-studied sesquiterpene lactone, and the chlorohydrin functional group. Furthermore, we will explore the broader class of chlorinated sesquiterpene lactones to provide context and potential insights into the anticipated biological activities of enhydrin chlorohydrin.
Enhydrin: A Bioactive Sesquiterpene Lactone
Enhydrin is a natural product isolated from plants of the Asteraceae family, notably Smallanthus sonchifolius (yacón)[1][2]. It belongs to the germacranolide class of sesquiterpene lactones and has been the subject of research for its diverse biological activities.
Chemical Structure
The chemical structure of enhydrin is characterized by a 10-membered carbocyclic ring fused to a γ-lactone ring. The molecule also contains an epoxide and several ester functional groups.
Chemical Formula: C₂₃H₂₈O₁₀[3]
Molecular Weight: 464.5 g/mol [2]
Biological Activities and Quantitative Data
Enhydrin has demonstrated a range of biological effects, with the most prominent being its trypanocidal, anti-diabetic, and antibacterial activities.
| Biological Activity | Target Organism/Cell Line | Measurement | Value | Reference |
| Trypanocidal | Trypanosoma cruzi epimastigotes | IC₅₀ | 0.84 µM | [1] |
| Trypanocidal | Trypanosoma cruzi amastigotes | IC₅₀ | 5.17 µM | [1] |
| Trypanocidal | Trypanosoma cruzi trypomastigotes | IC₅₀ | 33.4 µM | [1] |
Chlorohydrins and Chlorinated Sesquiterpene Lactones
Chlorohydrins are a class of organic compounds containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms. They are often synthesized from the corresponding epoxides through ring-opening reactions. Given that enhydrin possesses an epoxide ring, it is chemically plausible to synthesize an this compound derivative.
While literature on this compound itself is absent, studies on other chlorinated sesquiterpene lactones provide valuable insights into the potential bioactivity of such a compound. The introduction of a chlorine atom can significantly modulate the biological properties of a molecule.
Naturally occurring and synthetic chlorinated sesquiterpene lactones, such as chlorohyssopifolins isolated from Centaurea species, have been shown to exhibit potent cytotoxic activity against various human tumor cell lines[4].
Cytotoxic Activity of Chlorinated Guaianolide Sesquiterpene Lactones
A study on chlorinated guaianolides demonstrated significant growth inhibition in several human cancer cell lines.
| Compound | Cell Line | Measurement | Value (µM) | Reference |
| Chlorohyssopifolin A | HL-60 (leukemia) | IC₅₀ | < 10 | [4] |
| Chlorohyssopifolin A | U-937 (leukemia) | IC₅₀ | < 10 | [4] |
| Chlorohyssopifolin A | SK-MEL-1 (melanoma) | IC₅₀ | < 10 | [4] |
| Chlorohyssopifolin C | HL-60 (leukemia) | IC₅₀ | < 10 | |
| Chlorohyssopifolin C | U-937 (leukemia) | IC₅₀ | < 10 | |
| Chlorohyssopifolin C | SK-MEL-1 (melanoma) | IC₅₀ | < 10 | |
| Chlorohyssopifolin D | HL-60 (leukemia) | IC₅₀ | < 10 | [4] |
| Chlorohyssopifolin D | U-937 (leukemia) | IC₅₀ | < 10 | [4] |
| Chlorohyssopifolin D | SK-MEL-1 (melanoma) | IC₅₀ | < 10 | [4] |
| Linichlorin A | HL-60 (leukemia) | IC₅₀ | < 10 | [4] |
| Linichlorin A | U-937 (leukemia) | IC₅₀ | < 10 | [4] |
| Linichlorin A | SK-MEL-1 (melanoma) | IC₅₀ | < 10 | [4] |
Experimental Protocols
Hypothetical Synthesis of this compound
Based on general chemical principles for the synthesis of chlorohydrins from epoxides, a potential laboratory-scale synthesis of this compound from enhydrin can be proposed. A common method involves the ring-opening of an epoxide using a source of hydrochloric acid.
Materials:
-
Enhydrin
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve enhydrin in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a source of anhydrous hydrogen chloride (e.g., a saturated solution of HCl in diethyl ether) to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized. The regioselectivity and stereoselectivity of the epoxide ring opening would also need to be determined.
Signaling Pathways
The mechanism of action for many sesquiterpene lactones involves the alkylation of biological macromolecules through a Michael-type addition reaction with their α-methylene-γ-lactone moiety. This can lead to the inhibition of key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway. Some chlorinated sesquiterpene lactones have been shown to induce apoptosis through the intrinsic pathway, involving the release of cytochrome c and activation of caspases[4].
Apoptosis Induction by Chlorinated Guaianolides
The following diagram illustrates the proposed mechanism of apoptosis induction by chlorinated guaianolides in human leukemia cells.
Caption: Proposed apoptotic pathway induced by chlorinated sesquiterpene lactones.
Conclusion
While "this compound" is a commercially available compound, the lack of accessible scientific literature makes a detailed technical review challenging. By examining the known biological activities of its parent compound, enhydrin, and the broader class of chlorinated sesquiterpene lactones, we can hypothesize that this compound may possess interesting cytotoxic and other biological properties. Further research is needed to isolate or synthesize, characterize, and evaluate the bioactivities of this compound to unlock its full therapeutic potential. The information on related compounds, particularly the potent cytotoxic effects of other chlorinated sesquiterpene lactones, provides a strong rationale for such future investigations.
References
Enhydrin Chlorohydrin: A Technical Guide to Safety and Handling
Disclaimer: The compound "Enhydrin chlorohydrin" is not a readily identifiable chemical entity in scientific literature or chemical databases. This guide has been constructed by synthesizing information on its potential constituent components: enhydrin, a sesquiterpene lactone, and the general class of chlorohydrins. The following safety and handling precautions are based on the known hazards of these related chemical classes and should be considered a precautionary guide for researchers, scientists, and drug development professionals working with novel or uncharacterized substances.
Hazard Identification and Toxicological Profile
Enhydrin is a type of sesquiterpene lactone, a class of compounds known for a range of biological activities and associated toxicities.[1] Chlorohydrins are a class of organic compounds that contain both a chlorine and a hydroxyl group. The combination of these two chemical moieties suggests that "this compound" should be handled as a substance with significant potential for toxicity.
Sesquiterpene lactones are known to be irritating to the skin, eyes, and gastrointestinal tract.[2] They are a primary cause of allergic contact dermatitis from plants in the Asteraceae family (daisies, asters).[3][4] Concerns have also been raised about the potential for genotoxicity and embryotoxicity with some sesquiterpene lactones.[1] Their toxicity is often attributed to their ability to alkylate biological molecules.[1]
Chlorohydrins, such as ethylene (B1197577) chlorohydrin, are known to be poisonous by ingestion, inhalation, and skin contact.[5] They can be irritating to the skin and eyes and may cause reproductive damage.[5][6] Exposure can lead to effects on the nervous system, liver, spleen, and lungs.[5] Higher levels of exposure can cause nausea, vomiting, dizziness, confusion, and in severe cases, coma and death.[5]
Table 1: Summary of Potential Toxicological Hazards
| Hazard Category | Associated Effects from Parent Compound Classes | References |
| Acute Toxicity | Chlorohydrins: Poisonous by ingestion, inhalation, and skin contact. Can cause nausea, vomiting, and abdominal pain. | [5] |
| Sesquiterpene Lactones: Irritating to the gastrointestinal tract. | [2] | |
| Skin Corrosion/Irritation | Chlorohydrins: Can cause skin irritation. | [5] |
| Sesquiterpene Lactones: Known to cause allergic contact dermatitis. | [1][3][7] | |
| Eye Damage/Irritation | Chlorohydrins: Can cause severe eye irritation. | [5] |
| Sesquiterpene Lactones: Irritating to the eyes. | [2] | |
| Respiratory Sensitization | Chlorohydrins: Breathing can irritate the nose and throat, causing coughing and wheezing. | [5] |
| Germ Cell Mutagenicity | Sesquiterpene Lactones: A growing number are reported to be mutagenic in various assays. | [1] |
| Reproductive Toxicity | Chlorohydrins: May cause reproductive damage. | [5] |
| Sesquiterpene Lactones: Concerns have been raised regarding embryotoxicity for some compounds in this class. | [1] | |
| Specific Target Organ Toxicity (Single Exposure) | Chlorohydrins: Can affect concentration, memory, and cause headaches, dizziness, and confusion. | [5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Chlorohydrins: High or repeated exposure can damage nerves, liver, and kidneys. | [5] |
Safety and Handling Precautions
Given the potential hazards, stringent safety protocols should be implemented when handling "this compound" or any novel compound with a similar predicted toxicological profile.
Table 2: Recommended Safety and Handling Procedures
| Precaution Category | Recommended Procedure | References |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. | [6] |
| Personal Protective Equipment (PPE) | Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). | |
| Eye Protection: Use chemical safety goggles and/or a face shield. | [6] | |
| Body Protection: Wear a lab coat and closed-toe shoes. For significant exposure risk, chemical-resistant clothing may be necessary. | [8] | |
| Respiratory Protection: If working outside a fume hood or if aerosols/dust may be generated, use a NIOSH-approved respirator. | ||
| Hygiene Practices | Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6] Contaminated work clothing should be removed promptly and laundered separately.[5] | |
| Storage | Store in a cool, dry, well-ventilated, and securely locked area. Keep containers tightly closed.[6] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5][6] | |
| Spill and Disposal | Spills: In case of a spill, evacuate the area. Wear appropriate PPE for cleanup.[8] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal. Avoid generating dust from solid spills.[9] | |
| Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the substance to enter drains. |
Experimental Protocols and Workflows
As no specific experimental protocols for "this compound" exist, a generalized workflow for handling a novel, potentially hazardous compound is presented below. This workflow emphasizes a safety-first approach from initial assessment to final disposal.
Potential Biological Effects and Signaling Pathways
The biological activity of "this compound" is uncharacterized. However, based on its constituent parts, it may possess cytotoxic properties. Many toxic compounds exert their effects by interfering with critical cellular signaling pathways. For instance, compounds can induce apoptosis (programmed cell death) or trigger inflammatory responses through pathways like the Mitogen-Activated Protein Kinase (MAPK) or PI3K/Akt signaling cascades.[10][11] A hypothetical signaling pathway illustrating how a cytotoxic compound might induce an apoptotic response is depicted below.
This diagram illustrates a potential mechanism where the compound could activate stress-related kinases (MAPK pathway) and inhibit survival pathways (PI3K/Akt), leading to the activation of caspases and subsequent cell death. This is a generalized model, and the actual mechanism of action for any novel compound would require dedicated experimental investigation.
References
- 1. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 3. Sesquiterpene Lactone Mix I or II Ingredient Allergy Safety Information [skinsafeproducts.com]
- 4. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 5. Chlorohydrin-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]
- 6. nj.gov [nj.gov]
- 7. SESQUITERPENE LACTONE, TERPENES: Allergen Or Not An Allergen? | VMV InSkin [vmvinskin.com]
- 8. ETHYLENE CHLOROHYDRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. carlroth.com [carlroth.com]
- 10. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin A Attenuates Diabetic Nephropathy via EGFR/AKT/GSK3β Signaling Pathway Based on Network Pharmacology and Experimental Validation [mdpi.com]
Enhydrin Chlorohydrin: A Technical Guide to a Novel Compound and its Anticipated Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the solubility of Enhydrin (B1240213) Chlorohydrin. Extensive searches of scientific literature and chemical databases have revealed a significant finding: there is currently no publicly available data on a compound specifically named "Enhydrin Chlorohydrin," nor are there any documented syntheses or solubility studies for such a molecule. Enhydrin is a known sesquiterpene lactone, and while the formation of chlorohydrins from sesquiterpene lactones is chemically plausible and some chlorinated sesquiterpenes exist naturally, the specific chlorohydrin derivative of enhydrin remains a hypothetical compound.[1][2]
This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the existing knowledge gap to the scientific community. Secondly, it provides a robust framework for any researcher or organization aiming to synthesize and characterize this novel compound. This includes a general overview of the expected solubility of sesquiterpene lactones, a detailed hypothetical experimental protocol for determining solubility, and a visualization of the proposed experimental workflow.
Introduction to Enhydrin and Sesquiterpene Lactones
Enhydrin is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton and a lactone ring.[3][4][5] These compounds are predominantly found in plants of the Asteraceae family and are known for a wide range of biological activities.[5]
A critical physicochemical property for the development of any bioactive compound is its solubility in various solvents. This is particularly true for sesquiterpene lactones, which are often characterized by low aqueous solubility, posing challenges for their bioavailability and formulation.[6][7]
Expected Solubility Profile of Sesquiterpene Lactones
While specific data for this compound is unavailable, the general solubility characteristics of sesquiterpene lactones can provide an initial estimation.
-
Aqueous Solubility: Generally, sesquiterpene lactones exhibit poor solubility in water.[7][8] The introduction of a chlorohydrin functionality (a chlorine atom and a hydroxyl group on adjacent carbons) would likely increase polarity compared to the parent enhydrin. This could lead to a slight increase in aqueous solubility, although it is anticipated to remain low.
-
Organic Solvents: Sesquiterpene lactones are typically soluble in a range of organic solvents.[9] It is expected that this compound would be soluble in polar organic solvents such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate. Its solubility in non-polar solvents like hexane (B92381) and chloroform (B151607) would likely be lower than that of the parent enhydrin due to the increased polarity from the chlorohydrin group.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low (Water), Good (Alcohols) | The hydroxyl group of the chlorohydrin can participate in hydrogen bonding, enhancing solubility in protic solvents. |
| Polar Aprotic | Acetonitrile, DMSO, Acetone | Good | The polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The overall polarity of the chlorohydrin derivative is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Good | "Like dissolves like" principle suggests good solubility in chlorinated solvents. |
Hypothetical Experimental Protocol for Solubility Determination
For researchers who successfully synthesize this compound, the following experimental protocol outlines a standard method for determining its solubility.
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (pure, characterized solid)
-
A selection of solvents (e.g., water, ethanol, acetonitrile, DMSO, hexane) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The shaking ensures proper mixing.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.
-
Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Signaling Pathways
As "this compound" is a hypothetical compound with no documented biological studies, there is no information available regarding its potential interactions with any signaling pathways. Any discussion on this topic would be purely speculative and is therefore omitted from this technical guide.
Conclusion and Future Directions
The absence of "this compound" in the current scientific literature presents both a challenge and an opportunity. For researchers in the field of natural product synthesis and drug discovery, the synthesis and characterization of this novel compound could be a valuable endeavor. The protocols and predictive information provided in this guide are intended to facilitate such research. Future work should focus on the successful synthesis of this compound, followed by a thorough characterization of its physicochemical properties, including a comprehensive solubility profile as outlined. Subsequent biological evaluation would then be warranted to explore its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhydrin | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 6. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Enhydrin and Ethylene Chlorohydrin
A Prefatory Note on Chemical Nomenclature: Initial searches for "Enhydrin chlorohydrin" did not yield results for a compound with this specific name. The provided query appears to be a conflation of two distinct chemical entities: Enhydrin (B1240213) , a natural product, and Ethylene (B1197577) chlorohydrin , a synthetic compound. This document provides detailed analytical methods for both compounds to address the likely intent of the query.
Section 1: Analytical Methods for the Detection of Enhydrin
Introduction: Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family, notably in Smallanthus sonchifolius (yacon). It is recognized for its potential anti-diabetic properties and is often used as a marker compound for the quality control of yacon leaf extracts.[1][2][3][4] The primary analytical methods for the quantification of enhydrin are High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) with densitometry.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of Enhydrin using HPLC-UV and TLC-Densitometry.
| Parameter | HPLC-UV Method | TLC-Densitometry Method | Reference |
| **Linearity (R²) ** | > 0.9999 | 0.9998 | [2][5] |
| Limit of Detection (LOD) | 0.52 µg/mL | 80.57 µg/mL | [1][2][4][5] |
| Limit of Quantification (LOQ) | 1.57 µg/mL | 244.1 µg/mL | [1][2][4][5] |
| Recovery (%) | 101.46% | 97-107% | [2][5] |
| Precision (%RSD) | 0.30% | < 3% | [2][5] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a validated method for the simultaneous quantification of enhydrin and uvedalin in ethanolic extracts of yacon leaves.[1][2][4]
a. Sample Preparation (Yacon Leaf Extract):
-
Dry yacon leaves and mill them into a powder (40 mesh).
-
Perform maceration of the powder using 50%, 70%, or 90% ethanol (B145695) with heating at 60°C for one hour.[1]
-
Filter the extract and evaporate the solvent to obtain a thick extract.
-
Dissolve a weighed amount of the extract in methanol (B129727) to a final concentration of 0.1%.[1]
b. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.[1][2][4]
c. Calibration Curve:
-
Prepare a stock solution of isolated enhydrin in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
2. Thin-Layer Chromatography (TLC) - Densitometry
This protocol is based on a validated method for the determination of enhydrin in yacon leaf extract.[5]
a. Sample Preparation:
-
Prepare the yacon leaf extract as described in the HPLC-UV method.
b. Chromatographic Conditions:
-
Stationary Phase: TLC plates coated with silica (B1680970) gel GF254.[5]
-
Mobile Phase: Chloroform:hexane (10:1 v/v).[5]
-
Application: Apply standards and samples to the TLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Analyze the plate using a densitometer at 210 nm.[5]
c. Method Validation Parameters:
-
Linearity: Established with a correlation coefficient (R²) of 0.9998.[5]
-
Accuracy: Determined by recovery studies, with acceptable ranges between 97-107%.[5]
-
Precision: Assessed by repeatability, with relative standard deviation (RSD) values below 3%.[5]
Visualizations
Caption: HPLC-UV workflow for Enhydrin analysis.
Section 2: Analytical Methods for the Detection of Ethylene Chlorohydrin
Introduction: Ethylene chlorohydrin (ECH) is a reaction product of ethylene oxide (ETO), a gas used for sterilization of foodstuffs, medical devices, and other materials.[6][7] Due to the carcinogenic nature of ETO, regulatory bodies have set strict limits on its residues, and ECH is often used as a marker for ETO fumigation.[6] The most common analytical techniques for ECH are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS), often utilizing headspace sampling.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of Ethylene Chlorohydrin using various GC-MS methods.
| Parameter | HS-GC/MS/MS | GC/TQ MS | GC/MS | Reference |
| Matrix | Sesame seeds, Black pepper | Sesame seeds | Spices (Pepper) | [6][8][9][10] |
| LOQ | 5 ng/g (ppb) | 10 ng/g (ppb) | 100 µg/kg (ppb) | [6][8][9][10] |
| LOD | Not specified | Not specified | 20 µg/kg (ppb) | [6] |
| Recovery (%) | Not specified | Satisfactory at 10 ng/g | 60-70% (at 100-500 µg/kg) | [6][9] |
| Precision (%RSD) | Not specified | 1.73% (for 50 ppb) | 5.5-9.6% | [6][9] |
Experimental Protocols
1. Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC/MS/MS)
This is a rapid and automated method that requires no sample preparation.[8][10]
a. Sample Preparation:
-
Place 50-100 mg of the solid sample (e.g., ground sesame seeds) directly into a 20 mL headspace vial.[8][10]
-
Add 50 µL of toluene (B28343) and cap the vial immediately.[10]
b. Instrumental Conditions:
-
Instrument: Agilent 8890 GC coupled with a 7010B triple quadrupole GC/MS and a CTC PAL3 Headspace sampler.[8][10]
-
Headspace Sampler: Incubate the vial to allow volatile compounds to partition into the headspace.
-
Injection: Automatically inject the vapor from the headspace into the GC/MS/MS system.
-
GC Column and Conditions: Specific column and temperature programs are optimized for the separation of ETO and ECH.
-
MS/MS Parameters: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
c. Calibration:
-
Prepare a combined stock solution of ETO and ECH in toluene (e.g., 500 ng/µL).[8]
-
Prepare a series of calibration standards in toluene (e.g., 10 to 500 ng/µL).[8]
-
For matrix-matched standards, add a known amount of the standard solution to a blank matrix in a headspace vial to achieve desired concentrations (e.g., 5 to 250 ng/g).[8][10]
2. Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC/TQ MS) with Liquid-Liquid Extraction
This method involves a more extensive sample preparation to convert ETO to ECH followed by extraction.[9]
a. Sample Preparation:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.[9]
-
Add 2 mL of water, 2 mL of 0.1 N H₂SO₄, and 1 mL of saturated sodium chloride solution.[9]
-
Sonicate for 20 minutes.
-
Place the sample in a water bath at 50°C for 1 hour to facilitate the conversion of ETO to ECH.[9]
-
After cooling to room temperature, add 5 mL of ethyl acetate (B1210297) and vortex for 10 minutes.[9]
-
Centrifuge at 8,000 rpm for 5 minutes at 5°C.[9]
-
Transfer 1 mL of the supernatant to a dispersive QuEChERS cleanup tube.[9]
-
Shake and centrifuge at 5,000 rpm for 5 minutes.[9]
-
Collect the supernatant for injection into the GC/MS/MS system.[9]
b. Instrumental Conditions:
-
Instrument: Agilent 8890 GC system with a 7000D triple quadrupole MS.[9]
-
Injection: Liquid injection of the final extract.
-
GC and MS conditions: Optimized for the detection of ECH.
Visualizations
Caption: Comparison of GC/MS/MS workflows for ECH.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [agris.fao.org]
- 5. journal.stifera.ac.id [journal.stifera.ac.id]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Development of the headspace gas chromatography-tandem mass spectrometry method for ethylene oxide and ethylene chlorohydrin residue in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Application Notes & Protocols for HPLC Analysis of Enhydrin
These application notes provide a comprehensive guide for the quantitative analysis of enhydrin (B1240213), a major bioactive sesquiterpene lactone found in the leaves of Smallanthus sonchifolius (yacon), using High-Performance Liquid Chromatography (HPLC). This methodology is crucial for researchers, scientists, and professionals in drug development and quality control of herbal medicine.
Introduction
Enhydrin is a sesquiterpene lactone known for its potential anti-diabetic properties.[1] Accurate and precise quantification of enhydrin in yacon leaf extracts and other matrices is essential for quality control, standardization of herbal products, and further pharmacological research. HPLC with UV detection is a reliable and widely used method for this purpose.[1][2] This document outlines a validated HPLC method for the simultaneous determination of enhydrin and a related compound, uvedalin.
Experimental Protocols
Sample Preparation: Extraction from Yacon Leaves
A rinse extraction method is effective for extracting enhydrin from the glandular trichomes on the leaf surface.[1]
Protocol:
-
Weigh 100 g of dried yacon leaves.
-
Rinse the leaves with chloroform (B151607) for 1-2 minutes.
-
Filter the resulting solution.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain a thick extract.
-
Dissolve the extract in 35 mL of methanol (B129727).
-
Slowly add 15 mL of distilled water to the methanol solution to precipitate out less soluble compounds.
-
Separate the precipitate and evaporate the filtrate to yield the final extract for HPLC analysis.[3]
HPLC Method
A validated reversed-phase HPLC-UV method has been established for the quantification of enhydrin.[1][2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[2][3] |
| Mobile Phase | 60% Water and 40% Acetonitrile[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection | UV at 210 nm[2][3] |
| Run Time | 30 minutes[2][3] |
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC method for enhydrin analysis, as established by published research.
Table 1: Method Validation Parameters for Enhydrin Analysis [2]
| Parameter | Result |
| Linearity (R²) | > 0.9999 |
| Limit of Detection (LOD) | 0.52 µg/mL |
| Limit of Quantification (LOQ) | 1.57 µg/mL |
| Accuracy (Recovery %) | 101.46% |
| Precision (Repeatability %RSD) | 0.30% |
Table 2: Enhydrin Content in Yacon Leaf Extracts [2]
| Extract Source | Enhydrin Content (%) |
| Ykal extract | 1.67% |
| Ycin extract | 1.26% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC analysis of enhydrin from sample preparation to data analysis.
Caption: Workflow for HPLC Analysis of Enhydrin.
Conclusion
The described HPLC method is linear, precise, and accurate, making it suitable for the routine quality control analysis of enhydrin in yacon leaf extracts and derived products.[1][2] Adherence to these protocols will ensure reliable and reproducible results for research and development purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structure Elucidation of Enhydrin Chlorohydrin Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of enhydrin (B1240213) chlorohydrin, a derivative of the naturally occurring sesquiterpene lactone, enhydrin. Due to the potential biological activities of chlorinated natural products, understanding their precise structure is crucial for drug discovery and development. This document provides a comprehensive guide, including predicted NMR data, detailed experimental protocols for 1D and 2D NMR techniques, and a proposed synthetic route from enhydrin. The methodologies described herein are broadly applicable to the structural analysis of similar complex natural products.
Introduction
Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities. Enhydrin, isolated from plants of the Enhydra genus, has been a subject of interest for its potential therapeutic properties. Chemical modification, such as the introduction of a chlorine atom to form enhydrin chlorohydrin, can significantly alter the bioactivity and pharmacokinetic profile of the parent compound. Therefore, unambiguous structure determination is a critical step in the evaluation of such novel derivatives.
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of proton and carbon signals and the establishment of through-bond connectivities, ultimately leading to the full structural elucidation of complex molecules like this compound.[2][3][4]
This application note presents the predicted ¹H and ¹³C NMR data for this compound, based on the known data for enhydrin.[5] Furthermore, it provides detailed protocols for the necessary NMR experiments and a plausible synthetic pathway for the preparation of this compound from its parent compound, enhydrin.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the reported data for enhydrin and the expected electronic effects of converting an epoxide to a chlorohydrin functionality. The conversion of an epoxide to a chlorohydrin typically results in a downfield shift for the proton and carbon at the hydroxyl-bearing carbon and a slight upfield shift for the proton and carbon at the chlorine-bearing carbon.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| 1 | ~7.20 | dd | |
| 2 | ~3.50 | m | |
| 3 | ~4.10 | d | |
| 4 | - | - | - |
| 5 | ~2.70 | d | |
| 6 | ~4.30 | t | |
| 7 | ~3.05 | m | |
| 8 | ~5.90 | d | |
| 9 | ~5.85 | d | |
| 10 | - | - | - |
| 11 | - | - | - |
| 13a | ~6.35 | d | |
| 13b | ~5.90 | d | |
| 14 | ~1.75 | s | |
| 15 | ~1.50 | s | |
| 16 (OMe) | ~3.85 | s | |
| Ac-Me | ~2.10 | s | |
| 2' | - | - | - |
| 3' | ~3.10 | q | |
| 4' | ~1.40 | d | |
| 5' | ~1.55 | s |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Position | Predicted δ (ppm) |
| 1 | ~149.0 |
| 2 | ~65.0 |
| 3 | ~75.0 |
| 4 | ~70.0 |
| 5 | ~60.0 |
| 6 | ~80.0 |
| 7 | ~45.0 |
| 8 | ~130.0 |
| 9 | ~70.0 |
| 10 | ~133.0 |
| 11 | ~138.0 |
| 12 | ~168.0 |
| 13 | ~123.0 |
| 14 | ~20.0 |
| 15 | ~18.0 |
| 16 (OMe) | ~52.0 |
| Ac-CO | ~170.5 |
| Ac-Me | ~21.0 |
| 1' (CO) | ~168.5 |
| 2' | ~60.0 |
| 3' | ~58.0 |
| 4' | ~15.0 |
| 5' | ~20.0 |
Experimental Protocols
Proposed Synthesis of this compound
This compound can be synthesized from enhydrin via the ring-opening of one of the epoxide functionalities with hydrochloric acid.
-
Reaction:
-
Dissolve enhydrin in a suitable solvent such as dichloromethane (B109758) or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
A flowchart for the proposed synthesis of this compound.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Spectral width: 12 ppm in both dimensions
-
Number of scans: 8
-
Data points: 2048 x 512
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
¹H spectral width: 12 ppm
-
¹³C spectral width: 180 ppm
-
Number of scans: 4
-
Data points: 2048 x 256
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
¹H spectral width: 12 ppm
-
¹³C spectral width: 220 ppm
-
Number of scans: 16
-
Data points: 2048 x 512
-
Long-range coupling delay (d6): optimized for 8 Hz
-
Data Processing and Structure Elucidation Workflow
The acquired NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin). The following workflow outlines the logical steps for structure elucidation.
References
Application Notes & Protocols for the Mass Spectrometry of Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of Enhydrin (B1240213) chlorohydrin using mass spectrometry. While specific mass spectral data for Enhydrin chlorohydrin is not widely published, this document outlines a robust methodology based on the known fragmentation patterns of structurally related sesquiterpene lactones and chlorohydrins.
Introduction to this compound and its Analysis
Enhydrin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The chlorohydrin derivative of enhydrin is of significant interest for its potential pharmacological properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification, characterization, and quantification of such compounds in complex matrices.
Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification. Based on studies of similar sesquiterpene lactones, the primary fragmentation is expected to involve the loss of side chains and rearrangements within the lactone core. The presence of the chlorohydrin moiety will likely introduce unique fragmentation pathways, including the loss of HCl and water.
Proposed Fragmentation Pathway
The proposed fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is outlined below. The initial precursor ion is expected to be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Subsequent fragmentation (MS/MS) would likely proceed through the following steps:
-
Initial Loss of Water: Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.
-
Loss of the Ester Side Chains: Sesquiterpene lactones often lose their ester side chains as a primary fragmentation step.
-
Cleavage of the Chlorohydrin Moiety: This can occur through various mechanisms, including the loss of HCl or C2H4OCl.
-
Ring Cleavage: Fragmentation of the core sesquiterpene lactone ring system can lead to characteristic product ions.
Caption: Proposed fragmentation pathway of Enhydrin chlor
Application Notes & Protocols: Utilizing Enhydrin and Chlorohydrins as Reference Standards
Introduction
These application notes provide detailed protocols for the use of Enhydrin (B1240213) and Chlorohydrins as reference standards in analytical chemistry. It is important to note that "Enhydrin chlorohydrin" is not a recognized chemical entity. This document addresses protocols for "Enhydrin," a sesquiterpene lactone, and "Chlorohydrins," represented here by ethylene (B1197577) chlorohydrin, as distinct reference standards. These compounds are relevant in the quality control of natural health products and in toxicological and environmental monitoring, respectively.
Part 1: Enhydrin as a Reference Standard
Enhydrin is a major bioactive sesquiterpene lactone found in the leaves of the yacon plant (Smallanthus sonchifolius). It is utilized as a marker compound for the quality control and standardization of yacon leaf extracts, which are investigated for their anti-diabetic properties.[1][2][3]
1.1. Physicochemical Properties of Enhydrin
| Property | Value |
| Molecular Formula | C23H28O10 |
| Molecular Weight | 464.5 g/mol [4] |
| Appearance | Crystalline solid |
| IUPAC Name | methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate[4] |
1.2. Applications
-
Quality Control of Yacon Leaf Extracts: Enhydrin is used as a primary marker for the standardization of yacon leaf extracts in herbal medicine preparations.[1][2][3]
-
Pharmacological Research: As a purified standard, enhydrin is used to investigate the bioactivity of yacon, particularly its potential in lowering blood sugar levels.[2]
-
Method Validation: Enhydrin serves as a reference standard for the development and validation of analytical methods such as HPLC and TLC.[1][5]
1.3. Experimental Protocols
1.3.1. Quantification of Enhydrin in Yacon Leaf Extract by HPLC-UV
This protocol describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of Enhydrin and Uvedalin in ethanolic extracts of yacon leaves.[1][2]
Workflow for HPLC Analysis of Enhydrin
Caption: Workflow for the quantification of Enhydrin by HPLC-UV.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
-
Reagents:
-
Enhydrin reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Enhydrin reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the yacon leaf ethanolic extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the Enhydrin standards against their concentration. Determine the concentration of Enhydrin in the sample by interpolating its peak area on the calibration curve.
-
Validation Parameters for the HPLC Method
| Parameter | Result |
| Linearity (R²) | > 0.9999[1] |
| Limit of Detection (LOD) | 0.52 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.57 µg/mL[1] |
| Accuracy (Recovery %) | 101.46%[1] |
| Precision (%RSD) | 0.30%[1] |
1.3.2. Analysis of Enhydrin in Yacon Leaf Extract by TLC-Densitometry
This protocol outlines a validated Thin-Layer Chromatography (TLC)-Densitometry method for the determination of enhydrin.[5]
-
Instrumentation:
-
TLC plates (silica gel GF254).
-
TLC scanner (densitometer).
-
-
Reagents:
-
Enhydrin reference standard.
-
Chloroform.
-
Hexane.
-
-
Chromatographic Conditions:
-
Stationary Phase: TLC plates of silica (B1680970) gel GF254.[5]
-
Mobile Phase: Chloroform:Hexane (10:1 v/v).[5]
-
Detection Wavelength: 210 nm.[5]
-
-
Procedure:
-
Spot the Enhydrin standard solutions and sample extracts onto the TLC plate.
-
Develop the plate in a chromatographic tank saturated with the mobile phase.
-
After development, air dry the plate.
-
Scan the plate using a densitometer at 210 nm.
-
Quantify the enhydrin content by comparing the peak areas of the sample with those of the standards.
-
Validation Parameters for the TLC-Densitometry Method
| Parameter | Result |
| Linearity (R²) | 0.9998[5] |
| Limit of Detection (LOD) | 80.57 µg/mL[5] |
| Limit of Quantification (LOQ) | 244.1 µg/mL[5] |
| Accuracy (Recovery %) | 97–107%[5] |
| Precision (%RSD) | < 3%[5] |
Part 2: Ethylene Chlorohydrin as a Reference Standard
Ethylene chlorohydrin (2-chloroethanol) is a simple chlorohydrin used as a solvent and in industrial manufacturing.[6][7] It is also a metabolite of the degradation of 1,2-dichloroethane.[7] Due to its toxicity, its monitoring in various matrices is crucial.[7]
2.1. Physicochemical Properties of Ethylene Chlorohydrin
| Property | Value |
| Molecular Formula | C2H5ClO[6] |
| Molecular Weight | 80.51 g/mol [6] |
| Appearance | Colorless liquid with an ether-like odor[6][7] |
| Boiling Point | 129 °C |
| Density | 1.201 g/mL at 25 °C |
| Solubility | Miscible with water[7] |
2.2. Applications
-
Environmental Monitoring: Used as a reference standard for the detection and quantification of ethylene chlorohydrin in environmental samples.
-
Toxicological Studies: Serves as a standard in analytical methods for determining exposure to ethylene chlorohydrin or its parent compounds.
-
Industrial Hygiene: Employed in methods to monitor workplace air for ethylene chlorohydrin to ensure compliance with safety regulations.
2.3. Experimental Protocol: Quantification of alpha-Chlorohydrin (a related chlorohydrin) in Urine by GC-MS
This protocol is adapted from a method for a related chlorohydrin, alpha-chlorohydrin, and is applicable for the determination of chlorohydrins in biological matrices.[8]
Workflow for GC-MS Analysis of Chlorohydrins
References
- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhydrin | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journal.stifera.ac.id [journal.stifera.ac.id]
- 6. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 8. Identification and quantitative determination of 3-chloro-2-hydroxypropylmercapturic acid and alpha-chlorohydrin in urine of rats treated with epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Enhydrin Chlorohydrin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family, notably in the genus Smallanthus (yacon) and Enhydra. It has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties. Recent research has identified naturally occurring chlorinated derivatives of Enhydrin, such as 3-chloro-2-hydroxy-2-methyl butyroyl enhydrin, isolated from Enhydra fluctuans[1]. The addition of a chlorohydrin moiety to the Enhydrin scaffold presents an intriguing prospect for altered or enhanced biological activity.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and anti-parasitic activities of Enhydrin chlorohydrin. The provided methodologies are based on established assays for the parent compound, Enhydrin, and are intended to serve as a comprehensive guide for researchers seeking to elucidate the pharmacological profile of this novel natural product derivative.
Data Presentation: Quantitative Analysis of Bioactivity
The following tables summarize the known quantitative data for the parent compound, Enhydrin, and provide a template for recording experimental data for this compound. This structured format allows for a clear comparison of the bioactivities of the two compounds.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | To Be Determined |
| Enhydrin | Various Cancer Cell Lines | MTT/Resazurin | 48-72 | Data not available in provided search results | |
| This compound | MTT/Resazurin |
Table 2: Anti-inflammatory Activity Data
| Compound | Cell Line | Assay | Stimulant | IC50 (µM) | To Be Determined |
| Enhydrin | RAW 264.7 | Nitric Oxide (NO) Production | LPS | Data not available in provided search results | |
| This compound | Nitric Oxide (NO) Production | LPS | |||
| This compound | TNF-α Inhibition | LPS | |||
| This compound | IL-6 Inhibition | LPS |
Table 3: Anti-parasitic Activity Data
| Compound | Parasite | Stage | IC50 (µM) | Reference |
| Enhydrin | Trypanosoma cruzi | Epimastigote | 0.84 | [2] |
| Enhydrin | Trypanosoma cruzi | Amastigote | 5.17 | [2] |
| Enhydrin | Trypanosoma cruzi | Trypomastigote | 33.4 | [2] |
| Enhydrin | Leishmania mexicana | Promastigote | 0.42-0.54 µg/ml | [2] |
| Enhydrin | Leishmania mexicana | Amastigote | 0.85-1.64 µg/ml | [2] |
| This compound | Trypanosoma cruzi | Epimastigote | To Be Determined | |
| This compound | Trypanosoma cruzi | Amastigote | To Be Determined | |
| This compound | Leishmania sp. | Amastigote | To Be Determined |
Experimental Protocols
Cytotoxicity Assay (MTT/Resazurin Assay)
This protocol is designed to assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines and a non-cancerous control cell line to determine its therapeutic index.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Non-cancerous human cell line (e.g., HEK293T, MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/Resazurin Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For Resazurin: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the Resazurin assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
ELISA kits for mouse TNF-α and IL-6
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 50 µM) for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants for NO and cytokine analysis.
-
Nitric Oxide (NO) Measurement:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control. Determine the IC50 values for each.
Anti-parasitic Assay against Trypanosoma cruzi
This protocol outlines the procedure to evaluate the activity of this compound against the intracellular amastigote form of Trypanosoma cruzi.
Materials:
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
L6 rat skeletal myoblast cells
-
Complete RPMI-1640 medium
-
This compound
-
Benznidazole (positive control)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40 (NP40)
-
384-well microplates
-
Microplate reader
Procedure:
-
Host Cell Seeding: Seed L6 cells in a 384-well plate at a density of 2,000 cells per well in 50 µL of complete RPMI and incubate for 24 hours.
-
Infection: Add 2,000 T. cruzi trypomastigotes per well and incubate for 2 hours.
-
Washing: Wash the wells twice with PBS to remove non-invading parasites. Add 50 µL of fresh medium.
-
Compound Treatment: Add various concentrations of this compound to the infected cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Lysis and Substrate Addition: Add 25 µL of CPRG solution (100 µM in 0.1% NP40).
-
Incubation: Incubate at 37°C for 4 hours.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of inhibition of parasite growth compared to the untreated control. Determine the IC50 value.
Visualizations
Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Enhydrin Chlorohydrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
These protocols will enable researchers to determine the concentration-dependent cytotoxic effects of Enhydrin chlorohydrin on various cancer cell lines, calculate key parameters such as the half-maximal inhibitory concentration (IC50), and investigate potential mechanisms of action.
Data Presentation: Summary of Reported Cytotoxicity for Enhydrin
The following table summarizes the reported cytotoxic activities of the parent compound, Enhydrin, against various human cancer cell lines. This data serves as a reference point for designing experiments and evaluating the potency of this compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Enhydrin | CCRF-CEM (Leukemia) | MTT Assay | 0.18 | [2] |
| Enhydrin | HCT-116 (Colon Carcinoma) | MTT Assay | >10 | [2] |
| Enhydrin | MDA-MB-231 (Breast Adenocarcinoma) | MTT Assay | 17.34 | [2] |
| Enhydrin | U251 (Glioblastoma) | MTT Assay | 1.96 | [2] |
| Enhydrin | MRC-5 (Normal Lung Fibroblast) | MTT Assay | 3.01 | [2] |
Experimental Protocols
Cell Culture
-
Objective: To maintain healthy and viable cancer cell lines for cytotoxicity assays.
-
Materials:
-
Selected human cancer cell lines (e.g., CCRF-CEM, HCT-116, MDA-MB-231, U251) and a non-cancerous cell line (e.g., MRC-5) for comparison.
-
Appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
-
Protocol:
-
Culture cells in T-75 flasks in the appropriate medium.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Regularly check cells for viability and morphology using a microscope.
-
MTT Cytotoxicity Assay
-
Objective: To determine the cytotoxic effect of this compound by measuring the metabolic activity of cells.[4] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[4][5]
-
Materials:
-
This compound stock solution (dissolved in DMSO).
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader.
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Neutral Red Uptake (NRU) Assay
-
Objective: To assess cytotoxicity by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.[6][7]
-
Materials:
-
Neutral Red solution (50 µg/mL in culture medium).
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol).
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours to allow for dye uptake.
-
Remove the Neutral Red solution, and wash the cells with PBS.
-
Add 150 µL of desorb solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as described for the MTT assay.
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay
-
Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8]
-
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Plausible Signaling Pathway for Natural Product-Induced Cytotoxicity
Many natural products exert their cytotoxic effects by inducing apoptosis.[9] The following diagram illustrates a simplified, plausible signaling pathway that could be investigated for this compound. Natural products can modulate various signaling pathways including the PI3K/Akt/mTOR and MAPK pathways.[9][10]
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. kosheeka.com [kosheeka.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of Enhydrin Chlorohydrin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific data on the antimicrobial activity of Enhydrin chlorohydrin is not available in publicly accessible scientific literature. The following application notes and protocols are based on established methodologies for the antimicrobial screening of novel compounds and provide a framework for its evaluation. The quantitative data presented is hypothetical and for illustrative purposes.
Introduction
Enhydrin, a sesquiterpene lactone isolated from the plant Enhydra fluctuans, has been reported to possess various pharmacological activities.[1][2][3] this compound, a derivative of enhydrin, is a novel compound with potential antimicrobial properties. The emergence of antimicrobial resistance necessitates the exploration of new chemical entities for the development of effective therapeutic agents.[4][5] This document provides detailed protocols for the preliminary screening of the antimicrobial activity of this compound against a panel of clinically relevant bacteria and fungi. The described methods include the determination of the zone of inhibition, minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC).
Data Presentation
The antimicrobial activity of this compound can be quantified and summarized for clear comparison. The following tables represent hypothetical data for illustrative purposes.
Table 1: Zone of Inhibition of this compound against Selected Microorganisms
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | 12 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 10 |
| Candida albicans (ATCC 10231) | Fungus | 14 |
| Aspergillus niger (ATCC 16404) | Fungus | 11 |
Table 2: MIC and MBC Values of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 64 | 128 |
| Bacillus subtilis (ATCC 6633) | 128 | 256 |
| Escherichia coli (ATCC 25922) | 256 | >512 |
| Pseudomonas aeruginosa (ATCC 27853) | 512 | >512 |
| Candida albicans (ATCC 10231) | 128 | 512 |
| Aspergillus niger (ATCC 16404) | 256 | >512 |
Experimental Protocols
Agar (B569324) Well Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a seeded microorganism.[4][6][7]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Cultures of test microorganisms
-
Sterile normal saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO)
Protocol:
-
Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Adjust the turbidity of the microbial inoculum to match the 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the this compound stock solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][8]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum adjusted to the 0.5 McFarland standard and then diluted.
-
Positive and negative controls
-
Resazurin solution (optional, as a growth indicator)
Protocol:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
Discard the final 100 µL from the last dilution well.
-
Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent required to kill the microorganism.
Materials:
-
Results from the MIC assay
-
Sterile MHA or SDA plates
-
Sterile micropipettes
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA or SDA plate.
-
Incubate the plates under the same conditions as the initial culture.
-
The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
Visualizations
Caption: Experimental workflow for antimicrobial activity screening.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Enhydrin chlorohydrin stability and degradation issues
Disclaimer: "Enhydrin chlorohydrin" is not a commonly recognized chemical entity in scientific literature. This guide has been constructed based on the known chemical properties of its parent compound, Enhydrin , a sesquiterpene lactone, and the general reactivity of chlorohydrins . The data and protocols provided are illustrative and intended to serve as a general guideline for researchers working with similar molecular structures.
I. Frequently Asked Questions (FAQs)
Q1: What is Enhydrin and what are its general properties?
A1: Enhydrin is a type of sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and antiparasitic properties.[1][2] It is primarily isolated from plants like Smallanthus sonchifolius (yacon).[1] The core structure of Enhydrin contains several reactive functional groups, including an α,β-unsaturated γ-lactone system, ester linkages, and epoxy groups, which are crucial for its biological activity but also contribute to its potential instability.[1]
Q2: What are chlorohydrins and why are they typically unstable?
A2: Chlorohydrins are a class of organic compounds that contain both a chlorine atom and a hydroxyl group on adjacent carbon atoms. They are generally reactive intermediates. Their instability often stems from their susceptibility to intramolecular cyclization to form epoxides, particularly under basic conditions. They can also undergo hydrolysis or elimination reactions depending on the pH and temperature of their environment.
Q3: My this compound sample is showing rapid degradation in my aqueous assay buffer (pH 7.4). What is the likely cause?
A3: The degradation is likely due to two main factors. First, sesquiterpene lactones can be unstable at neutral to alkaline pH.[3] The ester and lactone rings are susceptible to base-catalyzed hydrolysis. Second, the chlorohydrin moiety itself is prone to degradation at pH 7.4, primarily through intramolecular cyclization to an epoxide. The combination of these two reactive moieties makes the molecule particularly sensitive to pH.
Q4: I've observed a loss of compound in my stock solution stored in ethanol (B145695). Is this expected?
A4: Yes, this is a known issue with some sesquiterpene lactones. Studies on similar compounds have shown that alcoholic solvents like ethanol can add across reactive sites, such as a cyclopentenone structure, leading to the formation of ethoxy-derivatives.[4][5] This covalent modification would result in a decrease of the parent compound. Long-term storage in alcoholic solvents, especially at room temperature or higher, is not recommended.
Q5: What are the ideal storage conditions for this compound?
A5: Based on the instability profile, the following conditions are recommended:
-
Solid Form: Store as a dry, solid powder at -20°C or below, protected from light and moisture.
-
In Solution: For short-term storage, prepare solutions in anhydrous, aprotic solvents like DMSO or DMF and store at -80°C. Avoid aqueous or alcoholic solutions for storage. Prepare these solutions fresh for each experiment.
II. Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency in Biological Assays | 1. Hydrolysis: Degradation of the lactone or ester groups in aqueous buffer. 2. Reaction with Media Components: The α,β-unsaturated lactone is a Michael acceptor and can react with nucleophiles (e.g., thiols like glutathione (B108866) or cysteine) in cell culture media or cell lysates. | 1. Minimize incubation time in aqueous buffers. 2. Perform a time-course experiment to assess compound stability in your specific assay medium. 3. Consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your experimental system. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | 1. Hydrolysis Products: Opening of the lactone ring. 2. Epoxide Formation: Intramolecular cyclization of the chlorohydrin. 3. Solvent Adducts: Reaction with solvent (e.g., ethanol, methanol).[4][5] 4. Photodegradation: Degradation due to light exposure. | 1. Analyze the mass of the new peaks to identify potential degradation products (e.g., +18 Da for hydrolysis, -36 Da for epoxide formation). 2. Prepare samples immediately before analysis. 3. Use aprotic solvents (e.g., acetonitrile) for sample preparation and HPLC mobile phases. 4. Protect all samples and stock solutions from light. |
| Inconsistent Results Between Experiments | 1. Stock Solution Degradation: Using a stock solution that has degraded over time. 2. Inconsistent Sample Handling: Variations in incubation time, temperature, or pH between experiments. | 1. Prepare fresh stock solutions from solid material for each set of experiments. 2. Strictly control and document all experimental parameters (pH, temperature, incubation times). 3. Run a reference standard with each experiment to monitor for degradation. |
III. Data & Stability Profiles
The following tables present illustrative stability data for a hypothetical this compound compound. This data is intended to provide a general expectation of behavior under various conditions.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (t½) in hours | Primary Degradation Products |
| 5.5 | > 96 | Minimal Degradation |
| 7.4 | ~ 8 | Hydrolysis products, Epoxide |
| 8.5 | < 2 | Hydrolysis products |
This data is illustrative. Sesquiterpene lactones have been shown to be more stable at acidic pH.[3]
Table 2: Temperature-Dependent Stability of this compound (Solid State)
| Storage Temperature | % Purity after 3 Months | % Purity after 12 Months |
| 25°C | 85% | 60% |
| 4°C | 97% | 91% |
| -20°C | > 99% | 99% |
| -80°C | > 99% | > 99% |
This data is illustrative. Studies on similar compounds show a direct correlation between higher storage temperatures and increased degradation.[4][6]
IV. Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Aqueous Solution
This protocol provides a method for determining the degradation kinetics of this compound at a specific pH and temperature.
1. Materials:
- This compound
- Anhydrous DMSO
- HPLC-grade acetonitrile (B52724) (ACN) and water
- Formic acid (or other appropriate modifier)
- Buffer of desired pH (e.g., 50 mM Phosphate buffer, pH 7.4)
- Thermostated incubator/water bath
- HPLC system with a C18 column and UV detector (detection at 210 nm is common for sesquiterpene lactones[1])
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Equilibrate the desired aqueous buffer to the test temperature (e.g., 37°C).
- Initiate the experiment (t=0) by diluting the DMSO stock solution into the pre-warmed buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to minimize its effect.
- Immediately withdraw the first sample (t=0). Quench the degradation by diluting the sample 1:1 with cold ACN. This precipitates buffer salts and halts the reaction.
- Place the reaction mixture back into the incubator.
- Withdraw subsequent samples at appropriate time points (e.g., 1, 2, 4, 8, 24 hours). Quench each sample as described in step 4.
- Analyze all quenched samples by HPLC.
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid)
- Flow Rate: 1 mL/min
- Detection: 210 nm
- Calculate the peak area of the this compound peak at each time point.
- Plot the natural log of the peak area versus time. The slope of this line can be used to determine the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693 / k.
V. Visualizations
Diagram 1: Hypothetical Degradation Pathway
References
- 1. Buy Enhydrin (EVT-1573428) | 33880-85-2 [evitachem.com]
- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chlorohydrins from Complex Alkenes
< Disclaimer: Information regarding a compound specifically named "Enhydrin chlorohydrin" is not available in the public domain. The following technical support guide is a representative example for the synthesis of a chlorohydrin from a complex alkene, a common challenge in organic synthesis and drug development. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help improve the yield and purity of chlorohydrin synthesis from complex and sterically hindered alkenes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Alkene | 1. Low Reactivity of Alkene: Steric hindrance around the double bond can slow down the reaction. 2. Inactive Chlorinating Agent: The reagent (e.g., N-Chlorosuccinimide - NCS) may have degraded. 3. Insufficient Acid Catalyst: The reaction may require catalytic acid to activate the chlorinating agent. | 1. Increase reaction temperature and/or reaction time. Consider using a more reactive chlorinating agent. 2. Use a freshly opened or purified batch of the chlorinating agent.[1] 3. Add a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid). |
| Poor Regioselectivity (Mixture of Isomers) | 1. Similar Steric/Electronic Environment: The two carbons of the double bond may be similarly substituted, leading to a mixture of products.[2][3] 2. Reaction Mechanism Ambiguity: The reaction may not be strictly following the expected Markovnikov or anti-Markovnikov addition pathway.[2][3] | 1. Change the solvent to influence the transition state. Protic solvents may favor one isomer over another. 2. Use a bulkier chlorinating agent to enhance steric differentiation. 3. Lower the reaction temperature to improve selectivity. |
| Formation of Dichlorinated Byproduct | 1. Low Water Concentration: Insufficient water as a nucleophile allows the chloride ion to compete, leading to dichlorination.[4] 2. Non-Aqueous Solvent: Using a non-aqueous, non-nucleophilic solvent will favor dichlorination. | 1. Increase the proportion of water in the solvent mixture (e.g., use acetone (B3395972)/water or THF/water).[4] 2. Ensure the reaction is performed in a solvent system that includes a nucleophilic solvent like water or an alcohol.[3][5] |
| Formation of Epoxide Byproduct | 1. Basic Reaction Conditions: The newly formed chlorohydrin can be deprotonated and cyclize to an epoxide under basic conditions. 2. High Temperatures: Elevated temperatures can promote intramolecular cyclization. | 1. Maintain neutral or slightly acidic pH during the reaction and workup. 2. Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).[4] |
| Difficult Purification | 1. Similar Polarity of Products: Isomeric chlorohydrins and the starting alkene may have very similar polarities. 2. Presence of Succinimide (B58015): If using NCS, the succinimide byproduct can complicate purification. | 1. Utilize advanced chromatographic techniques such as HPLC or SFC. Derivatization of the hydroxyl group to an ester or ether can alter polarity for easier separation. 2. Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic succinimide.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for a complex and acid-sensitive alkene?
A1: N-Chlorosuccinimide (NCS) is often a good choice for acid-sensitive substrates.[6][7][8] It is a solid, easier to handle than chlorine gas, and the reaction conditions are generally milder.[9] Using NCS in an aqueous solvent system (like acetone/water or THF/water) provides the chlorine source and the nucleophile in one pot.[4]
Q2: How can I control the regioselectivity of the chlorohydrin formation?
A2: The regioselectivity is primarily governed by the stability of the intermediate halonium ion.[2][3][10] The nucleophile (water) will typically attack the more substituted carbon, leading to the Markovnikov product.[4][10] To influence this, you can:
-
Lower the temperature: This can increase the selectivity of the nucleophilic attack.
-
Modify the substrate: If possible, installing a directing group near the alkene can influence the facial bias of the electrophilic attack.
Q3: My starting material is not very soluble in aqueous solvents. What can I do?
A3: You can use a co-solvent system to improve solubility. Common choices include acetone, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) mixed with water. The key is to have enough water present to act as the nucleophile and outcompete the chloride ion.[4]
Q4: How does the stereochemistry of the alkene affect the product?
A4: The reaction typically proceeds via an anti-addition mechanism.[5][10] The chlorine and the hydroxyl group will be added to opposite faces of the original double bond. This is important to consider for substrates with existing stereocenters.
Experimental Protocol: Synthesis of a Chlorohydrin from a Complex Alkene using NCS
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Complex Alkene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Acetone (or THF)
-
Water
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for chromatography
Procedure:
-
Dissolve the complex alkene in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (to remove succinimide), followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for chlorohydrin synthesis.
Caption: Troubleshooting common synthesis issues.
Caption: Reaction mechanism overview.
References
- 1. prepchem.com [prepchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Halohydrins from Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]
Overcoming solubility problems with Enhydrin chlorohydrin in assays
Welcome to the technical support center for Enhydrin Chlorohydrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a moderately hydrophobic crystalline compound. It exhibits poor solubility in aqueous buffers but is soluble in various organic solvents. For most biological assays, a stock solution in an organic solvent like DMSO is prepared first and then diluted to the final concentration in the aqueous assay medium.
Q2: What is the recommended solvent for creating a stock solution?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to prevent the compound from precipitating.
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
A3: If you observe incomplete dissolution in DMSO, gentle warming of the solution up to 37°C and brief vortexing or sonication can aid in dissolving the compound. Ensure your DMSO is of high purity and anhydrous, as water contamination can significantly reduce solubility.
Q4: Can I use other organic solvents like ethanol (B145695) or methanol?
A4: While this compound has some solubility in ethanol and methanol, it is significantly lower than in DMSO. These solvents may be suitable for specific applications, but for high-concentration stock solutions, DMSO is superior. See the solubility data table below for more details.
Troubleshooting Guide: Assay-Specific Issues
Q5: I observed precipitation when diluting my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue when a compound has low aqueous solubility. Here are several strategies to overcome this:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Use a Surfactant or Carrier Protein: Adding a small amount of a non-ionic surfactant like Tween® 20 (0.01-0.1%) or a carrier protein such as Bovine Serum Albumin (BSA) (0.1-1%) to the final assay buffer can help maintain the solubility of this compound.
-
Pre-warm the Assay Medium: Warming the aqueous medium to 37°C before adding the stock solution can help prevent thermal shock and precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution of the DMSO stock into the aqueous medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing.
Q6: I am seeing inconsistent results in my assay plates. Could this be related to solubility?
A6: Yes, inconsistent results are often a sign of poor solubility or precipitation. If this compound precipitates, its effective concentration will vary across different wells, leading to high variability in your data. Always visually inspect your diluted solutions and assay plates for any signs of precipitation (cloudiness, crystals) before and after adding to the cells.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for working with this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for stock solutions. |
| Dimethylformamide (DMF) | ≥ 30 mg/mL | Alternative to DMSO. |
| Ethanol (100%) | ~5 mg/mL | Lower solubility; may require warming. |
| Methanol (100%) | ~2 mg/mL | Limited solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Practically insoluble. |
Table 2: Recommended Stock and Working Solution Concentrations
| Solution Type | Solvent | Recommended Concentration | Max Final Assay Concentration |
| Primary Stock | 100% DMSO | 10-50 mM | N/A |
| Intermediate Dilution | Cell Culture Medium + 0.5% BSA | 100-500 µM | N/A |
| Final Working Solution | Cell Culture Medium | 0.1-10 µM | 10 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (assume MW = 450.9 g/mol ) and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out 4.51 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently at 37°C until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C for short-term use (1-2 months) or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM Working Solution for a Cell-Based Assay
-
Thaw Stock: Thaw a 10 mM stock solution vial at room temperature.
-
Prepare Medium: Warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM solution.
-
Mix gently by inverting the tube. This step helps to minimize precipitation.
-
-
Final Dilution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration.
-
Alternatively, for a smaller volume, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. Add the stock solution dropwise while gently vortexing the medium.
-
-
Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your assay plate.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
Caption: Hypothetical signaling pathway for this compound.
Enhydrin Chlorohydrin Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Enhydrin chlorohydrin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound presents several purification challenges due to its physicochemical properties. It is a semi-crystalline solid, making traditional recrystallization difficult. The compound is also thermally labile, degrading at temperatures exceeding 60°C, and is sensitive to pH extremes. Common impurities that require removal include the unreacted starting material "Enhydrin" and a di-chlorinated byproduct, both of which have similar polarities to the target compound.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: A multi-step approach is recommended. Initially, a carefully controlled liquid-liquid extraction can remove highly polar or non-polar impurities. This is typically followed by column chromatography. Given the polar nature of chlorohydrins, normal-phase chromatography is often a suitable choice.[1][2] For thermally sensitive compounds, all steps should be performed at or below room temperature.
Q3: How can I monitor the purity of my fractions during chromatography?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring fraction purity.[3] A pre-determined solvent system that provides good separation between this compound and its major impurities should be used. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate purity assessment.[3][4]
Q4: My this compound fails to crystallize after chromatography. What should I do?
A4: Due to its semi-crystalline nature, inducing crystallization can be challenging. Techniques such as seeding with a previously obtained pure crystal, slow solvent evaporation, or using an anti-solvent system can be attempted. It is crucial to avoid rapid cooling, as this can lead to the formation of an oil or amorphous solid.[5]
Q5: What analytical techniques are best for final purity confirmation of this compound?
A5: A combination of analytical techniques is recommended for comprehensive purity analysis.[3] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly effective for identifying and quantifying trace impurities.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and detecting impurities with different proton or carbon environments.[4] Differential Scanning Calorimetry (DSC) can also be used to determine the absolute purity of the final product.[7]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Compound instability on silica (B1680970) gel. | Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography.[8] If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase. |
| Improper solvent system. | The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities. Conversely, if the polarity is too low, the compound may not elute at all.[8] Systematically screen different solvent systems using TLC to find the optimal separation conditions. |
| Co-elution with impurities. | If impurities have very similar polarity, complete separation may be difficult. Consider using a different chromatographic technique, such as reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[1][9] |
| Sample overload. | Loading too much crude material onto the column can lead to poor separation and reduced yield of pure fractions. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Compound precipitation on the column. | If the compound has low solubility in the chosen eluent, it may precipitate on the column. Ensure the chosen solvent system can adequately dissolve the sample.[8] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Ineffective initial extraction. | Optimize the liquid-liquid extraction protocol by adjusting the pH and solvent choice to maximize the removal of specific impurities before chromatography. |
| Fractions collected are too large. | Collecting smaller fractions during column chromatography can improve the resolution between the desired compound and closely eluting impurities. |
| Incomplete removal of starting material or byproducts. | If these impurities persist, a second chromatographic purification step under different conditions (e.g., different solvent system or stationary phase) may be necessary. |
| Degradation during workup. | The thermal lability and pH sensitivity of this compound mean that prolonged exposure to heat or acidic/basic conditions during solvent removal or other workup steps can lead to the formation of new impurities. Ensure all steps are performed under mild conditions. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography for this compound Purification
Objective: To purify crude this compound from starting material and di-chlorinated byproduct.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Compressed air or nitrogen
-
Glass column with stopcock
-
Fraction collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase, applying gentle pressure with compressed air or nitrogen.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Purity Monitoring: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the temperature does not exceed 40°C.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: Start at 95% A, decrease to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Data Acquisition: Record the chromatogram for the duration of the run.
-
Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound purification.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Purification [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Parameters for Enhydrin Chlorohydrin Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Enhydrin chlorohydrin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| Why am I seeing poor resolution between my peaks? | - Mobile phase composition is not optimized. - Inadequate gradient slope. - Flow rate is too high. - Column is too short or wide. | - Adjust the mobile phase composition; try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).[1] - Adjust the gradient profile to be shallower for better separation.[1] - Optimize the flow rate; slower rates can improve resolution.[2][3] - Consider using a longer or narrower column to enhance separation.[2] |
| What causes peak tailing in my chromatogram? | - Secondary interaction with residual silanols on the column. - Inappropriate mobile phase pH. - Column contamination or degradation. | - Add a small amount of a weak acid like formic or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol (B1196071) ionization.[1][4] - Adjust the pH of the aqueous component of the mobile phase.[1] - Flush the column with a strong solvent or replace the column if it's worn out.[1][5] |
| My peaks are fronting. What should I do? | - Sample overload (concentration or injection volume is too high). - The sample solvent is stronger than the mobile phase. | - Reduce the sample concentration or the injection volume. - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[6] |
| Why are my retention times fluctuating? | - Inconsistent mobile phase composition. - Temperature fluctuations. - The column is not properly equilibrated. | - Ensure the mobile phase is well-mixed and degassed.[1] - Use a column oven to maintain a stable temperature.[1][7] - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.[1] |
| I'm observing ghost peaks in my chromatogram. What are they? | - Contaminants from a previous injection (carryover). - Impurities in the mobile phase or sample. | - Increase the run time or gradient slope to elute late-eluting peaks from the previous run. - Implement a needle wash step in the autosampler method.[1] - Use high-purity solvents and filter all samples and mobile phases.[1] |
| What causes high backpressure in the system? | - Particulate matter from the sample or mobile phase blocking the column frit. - Buffer precipitation. - Viscous mobile phase. | - Filter all samples and mobile phases.[1] - If the problem persists, reverse and flush the analytical column (disconnected from the detector).[5] - Ensure the buffer is soluble in the mobile phase mixture. - Use lower-viscosity solvents or increase the column temperature.[8] |
| Why is my baseline noisy or drifting? | - The mobile phase is not properly degassed. - Contaminated mobile phase or detector cell. - The detector lamp is nearing the end of its life. | - Degas the mobile phase using sonication or helium sparging.[1] - Flush the system and detector cell with a clean solvent.[1] - Replace the detector lamp if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound? A1: A suitable starting point is a Reverse-Phase HPLC (RP-HPLC) method.[4] A C18 column is the most common choice for separating natural products like sesquiterpene lactones.[4][9] For the mobile phase, a gradient elution using acetonitrile (B52724) and water is recommended.[10][11] A small amount of acid, such as 0.1% formic or acetic acid, can be added to improve peak shape.[1][4]
Q2: Which HPLC column is best for this compound separation? A2: Reversed-phase columns with a non-polar stationary phase are most effective.[9][12] A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a widely used and reliable choice for the separation of Enhydrin and related compounds.[10][11] For very polar molecules that do not interact sufficiently with a C18 phase, other options like C4, CN, or Phenyl phases could be considered.[13]
Q3: What is the optimal detection wavelength for this compound? A3: For many sesquiterpene lactones, a wavelength in the lower UV range, such as 210 nm, is often used for detection.[1][10] To ensure the highest sensitivity, it is recommended to run a UV-Vis spectrum of a standard solution to determine the specific maximum absorbance (λmax) of this compound.[1]
Q4: How can I improve the selectivity of my separation? A4: Selectivity can be most readily influenced by the mobile phase and stationary phase.[14] If you are not achieving adequate separation with an acetonitrile/water mobile phase, consider switching the organic modifier to methanol.[1] Trying solvents from different selectivity groups can significantly alter the elution order. Additionally, using a different stationary phase, such as a Phenyl or Cyano column, can provide alternative separation mechanisms.[9][13]
Q5: Should I use an isocratic or gradient elution? A5: For complex samples containing compounds with a wide range of polarities, a gradient elution is generally preferred.[14] A gradient allows for the separation of many components in a reasonable time. It starts with a lower strength mobile phase and gradually increases the organic solvent concentration, improving resolution and reducing run time.[14] An isocratic elution, where the mobile phase composition is constant, may be suitable if the target compounds have very similar polarities.
Experimental Protocols & Data
Recommended HPLC Parameters for Enhydrin Analysis
This table summarizes typical starting conditions for the HPLC analysis of Enhydrin, based on published methods.[10][11]
| Parameter | Recommended Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (can add 0.1% Formic or Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient or Isocratic (e.g., 60% Water: 40% Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C[7] |
| Detection Wavelength | 210 nm |
| Injection Volume | 10-20 µL |
Protocol for HPLC Method Development
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
-
Initial Chromatographic Run:
-
Set the HPLC parameters as outlined in the table above. A good starting point for a gradient could be 30% to 70% Acetonitrile over 20 minutes.
-
Inject the prepared sample and acquire the chromatogram.
-
-
Optimization:
-
Resolution: If peaks are co-eluting, adjust the gradient slope (make it shallower) or change the organic modifier (e.g., from acetonitrile to methanol).[1]
-
Peak Shape: If peak tailing is observed, add 0.1% formic acid to the aqueous mobile phase.[1][4] If peaks are fronting, reduce the sample concentration.
-
Run Time: Once good separation is achieved, the flow rate or gradient can be adjusted to reduce the analysis time without compromising resolution.
-
-
Validation:
-
Once the method is optimized, perform validation by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 13. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: Troubleshooting Chlorohydrin Instability in Cell Culture Media
A Guide for Researchers, Scientists, and Drug Development Professionals
Chlorohydrin compounds, such as epichlorohydrin, are highly reactive molecules used in various industrial and research applications.[1] However, their inherent reactivity can lead to instability in aqueous environments like cell culture media, posing significant challenges for researchers. This guide provides troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of my chlorohydrin compound's activity in my cell culture experiment. What are the likely causes?
A1: The loss of a compound's activity in cell culture can stem from several factors. For reactive compounds like chlorohydrins, the primary causes are often:
-
Chemical Degradation: Chlorohydrins can be unstable in the aqueous, physiological pH environment of cell culture media and may undergo hydrolysis or react with media components.[2]
-
Cellular Metabolism: Cells may metabolize the compound into an inactive form.[2]
-
Adsorption to Labware: The compound might nonspecifically bind to the plastic surfaces of culture plates, tubes, or pipette tips.[2]
-
Precipitation: The compound's solubility in the media may be limited, causing it to precipitate out of solution over time.[2]
Q2: How can I determine if my chlorohydrin compound is degrading in the cell culture medium?
A2: A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This involves incubating your compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[3] A decrease in the compound's concentration over time is a clear indicator of degradation.
Q3: What components in cell culture media are most likely to react with and degrade chlorohydrin compounds?
A3: Several components can contribute to the instability of chlorohydrins:
-
pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can accelerate the hydrolysis of susceptible compounds.[4][5]
-
Serum: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes like esterases and proteases that can metabolize compounds.[3]
-
Amino Acids: Certain amino acids, such as cysteine, can interact with and degrade reactive compounds.[6]
-
Reducing Agents: Some media components can act as reducing agents, potentially altering the chemical structure of your compound.[3]
Q4: Can the choice of cell culture medium affect the stability of my chlorohydrin compound?
A4: Yes, the composition of the basal medium (e.g., DMEM, RPMI-1640) can influence compound stability.[3] Different media have varying concentrations of salts, amino acids, vitamins, and other components that could interact with your compound.[5][7] It is advisable to test the stability of your compound in the specific medium you are using for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[3] Consider replenishing the media with a freshly prepared compound at regular intervals during long-term experiments.[4] |
| Variability in Media Preparation | Ensure consistent media preparation, including the source and lot of serum and supplements.[3] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing.[3] |
Issue 2: Higher Than Expected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Formation of a Toxic Degradant | Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound.[3] |
| Insolubility and Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Use a lower concentration or a different solvent for the stock solution.[3] |
| Interaction with Media Components | Test the stability and cytotoxicity of the compound in a simpler, serum-free medium to identify potential interactions.[3] |
Issue 3: Complete Loss of Biological Activity
| Possible Cause | Troubleshooting Step |
| High Compound Instability | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[2] Consider a cell-free assay if the target is known to confirm compound activity. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
Objective: To determine the chemical stability of a chlorohydrin compound in cell culture media over time.
Materials:
-
Test compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[3]
-
Sterile microcentrifuge tubes[2]
-
Incubator (37°C, 5% CO2)[2]
-
HPLC or LC-MS/MS system[2]
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO). Spike the test compound into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.[3]
-
Incubation: Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator.[2]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The t=0 sample should be processed immediately.[4]
-
Sample Processing: Stop any further degradation by freezing the sample at -80°C or by immediate extraction with an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[4]
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent compound.[4]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.[4]
Protocol 2: Assessing Functional Stability Using a Cell-Based Assay
Objective: To determine the functional stability of a chlorohydrin compound by measuring its biological activity over time.
Materials:
-
Cells expressing the target of interest
-
Complete cell culture medium
-
Test compound
-
Assay-specific reagents
Methodology:
-
Cell Preparation: Seed cells in a multi-well plate and culture overnight.[3]
-
Compound Pre-incubation: Prepare solutions of your compound in complete cell culture medium at the desired final concentration. Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours) to simulate the experimental conditions.[3]
-
Assay Procedure: Add the pre-incubated compound solutions to the cells and proceed with your specific cell-based assay protocol.
-
Data Analysis: Compare the activity of the compound from the different pre-incubation times. A decrease in activity over time indicates functional degradation.[3]
Visualizations
Caption: A logical workflow for troubleshooting compound instability in cell culture.
Caption: Factors in cell culture media that can lead to chlorohydrin degradation.
References
- 1. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of cell culture medium additives on color and acidic charge variants of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhydrin Chlorohydrin Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference of Enhydrin chlorohydrin in biochemical assays. Given the limited direct literature on this compound, this guide draws upon the well-documented behavior of its parent compound, Enhydrin, and other sesquiterpene lactones, as well as the known reactivity of the chlorohydrin functional group.
Frequently Asked Questions (FAQs)
Q1: What is Enhydrin and this compound, and why might they interfere with my assay?
A1: Enhydrin is a naturally occurring sesquiterpene lactone, a class of compounds known for a wide range of biological activities.[1][2] These molecules often contain reactive functional groups. A primary cause of assay interference from sesquiterpene lactones is the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic residues in proteins, particularly the thiol groups of cysteine residues, via a Michael addition reaction.[3] This covalent modification can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.
This compound is a derivative of Enhydrin where a chloro and a hydroxyl group have been added across a double bond. Chlorohydrins themselves are reactive electrophiles and can undergo nucleophilic substitution reactions with biological nucleophiles like the sulfhydryl groups of cysteines, forming a stable covalent bond. This reactivity further increases the potential for non-specific interactions with assay components.
Q2: What are the common signs of assay interference by compounds like this compound?
A2: Common indicators of assay interference include:
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High Hit Rate: A surprisingly large number of "hits" in a high-throughput screen.
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Steep Dose-Response Curves: A very sharp drop in signal over a narrow concentration range.
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Irreproducible Results: Difficulty in consistently reproducing the initial findings.
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Activity at High Concentrations: The compound only shows activity at high micromolar concentrations.
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Time-Dependent Inhibition: The inhibitory effect increases with pre-incubation time, suggesting a covalent modification.
-
Promiscuous Activity: The compound appears to be active against a wide range of unrelated targets.
Q3: Are there specific types of assays that are more susceptible to this kind of interference?
A3: Yes, assays that rely on proteins with reactive cysteine residues are particularly vulnerable. This includes many enzymatic assays, especially those involving kinases, phosphatases, and proteases. Assays that use thiol-containing reagents, such as those for measuring glutathione (B108866) levels, can also be affected. Proximity assays, which depend on specific protein-protein interactions, can also be disrupted by non-specific covalent modifications.[4]
Troubleshooting Guides
Issue: My compound, this compound, shows potent activity in my primary screen, but I suspect it might be a false positive.
This guide provides a workflow to investigate and confirm potential assay interference by electrophilic compounds like this compound.
Workflow for Investigating Potential Thiol-Reactive Interference
Experimental Protocols
Protocol 1: Dithiothreitol (DTT) Counter-Screen
This protocol is designed to determine if a compound's inhibitory activity is dependent on its reactivity with thiols.[5]
Objective: To compare the IC50 value of this compound in the presence and absence of a thiol-scavenging agent, DTT.
Materials:
-
Your standard biochemical assay components (enzyme, substrate, buffer, etc.)
-
This compound stock solution
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water, freshly prepared)
-
Assay plates and detection instrument
Procedure:
-
Prepare Assay Buffers:
-
Buffer A (Control): Your standard assay buffer.
-
Buffer B (DTT): Your standard assay buffer supplemented with a final concentration of 1-5 mM DTT. Note: First, confirm that DTT at this concentration does not interfere with your assay readout in the absence of the test compound.[5]
-
-
Compound Dilution: Prepare serial dilutions of this compound in both Buffer A and Buffer B.
-
Assay Performance:
-
Run your standard assay protocol in parallel using the compound dilutions in both Buffer A and Buffer B.
-
Include appropriate controls (no compound, no enzyme, etc.) for both buffer conditions.
-
-
Data Analysis:
-
Generate dose-response curves for this compound in the presence and absence of DTT.
-
Calculate the IC50 value for each condition.
-
Interpretation of Results:
| IC50 Fold Shift (IC50 with DTT / IC50 without DTT) | Likelihood of Thiol-Reactivity Interference |
| > 5-fold | High |
| 2-5-fold | Moderate |
| < 2-fold | Low |
A significant increase in the IC50 value in the presence of DTT suggests that this compound's activity is at least partially due to its reactivity with thiol groups.
Data Presentation
While specific quantitative data for this compound is not available, the following table presents the inhibitory concentrations (IC100) of various sesquiterpene lactones on the transcription factor NF-κB, a key regulator of inflammation. This illustrates the range of potencies observed for this class of compounds, which is often linked to their electrophilic nature.[6]
| Sesquiterpene Lactone | Structural Class | NF-κB Inhibition (IC100, µM) |
| Parthenolide | Germacranolide | 10 |
| Costunolide | Germacranolide | 20 |
| Helenalin | Pseudoguaianolide | 5 |
| Isohelenin | Pseudoguaianolide | 10 |
| Eupatoriopicrin | Germacranolide | 50 |
| Dehydrocostuslactone | Guaianolide | 20 |
Data sourced from a study on the quantitative structure-activity relationship of sesquiterpene lactones as NF-κB inhibitors.[6]
Signaling Pathways Potentially Affected by this compound
Based on the known activities of sesquiterpene lactones, this compound may interfere with several key signaling pathways, often through non-specific covalent modification of pathway components.
NF-κB Signaling Pathway
Sesquiterpene lactones are well-known inhibitors of the NF-κB pathway, which is central to inflammatory responses.[7] They can directly alkylate critical cysteine residues on proteins within this pathway, such as the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.[6]
References
- 1. Effect of different types of sesquiterpene lactones on the maturation of Rhinella arenarum oocytes | Zygote | Cambridge Core [cambridge.org]
- 2. The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Preventing Degradation of Enhydrin Chlorohydrin: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Enhydrin chlorohydrin during storage and experimentation. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a sesquiterpene lactone containing a chlorohydrin moiety, is susceptible to degradation from several factors, including:
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Moisture/Hydrolysis: The presence of water can lead to the hydrolysis of the ester linkages and the lactone ring, which are common degradation pathways for sesquiterpene lactones. The chlorohydrin group is also susceptible to hydrolysis.
-
pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidation: Although less common for this structure, oxidative conditions could potentially lead to degradation.
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Incompatible Storage Materials: Contact with certain materials, such as metals, may catalyze degradation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 0°CLong-term: -20°C[2] | Reduces the rate of chemical reactions. |
| Atmosphere | Under an inert gas (e.g., argon, nitrogen)[1] | Prevents oxidation and moisture exposure. |
| Light | In a light-resistant container (e.g., amber vial) | Prevents photolytic degradation. |
| Moisture | In a desiccated environment[2] | Minimizes hydrolysis.[1][3] |
| Container | Tightly sealed, non-metallic container[1] | Prevents contamination and catalytic degradation. |
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation can be detected by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks or a decrease in the peak area of the active pharmaceutical ingredient (API) in the chromatogram suggests degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram. | Sample degradation. | 1. Review storage conditions against recommendations.2. Perform forced degradation studies to identify potential degradants.3. Re-purify the sample if necessary. |
| Decrease in the main peak area over time. | Degradation of this compound. | 1. Confirm the stability-indicating nature of the HPLC method.2. Investigate potential exposure to moisture, light, or incompatible temperatures.3. Ensure the storage container is properly sealed and under an inert atmosphere. |
| Change in physical appearance (e.g., color, clumping). | Significant degradation or moisture absorption. | 1. Do not use the sample for experiments.2. Discard the sample according to safety guidelines.3. Review handling and storage procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water is often effective for separating compounds of varying polarity. A starting point could be a gradient from 40% acetonitrile in water to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210 nm is likely appropriate.[4]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure separation of all degradation peaks from the main compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for stability testing.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Enhydrin Chlorohydrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of Enhydrin chlorohydrin. The guidance provided is based on established methodologies for improving the absorption of poorly soluble or permeable drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may limit the oral bioavailability of this compound?
A1: The oral bioavailability of a compound like this compound can be limited by several factors, primarily its aqueous solubility and its permeability across the gastrointestinal (GI) tract. Poor solubility can lead to a low dissolution rate in the GI fluids, meaning the compound does not dissolve efficiently to be absorbed.[1][2] Low permeability means the compound cannot effectively pass through the intestinal wall into the bloodstream. Other factors include first-pass metabolism in the liver and potential degradation in the GI tract.
Q2: What initial characterization should be performed on our this compound sample to inform our bioavailability enhancement strategy?
A2: A thorough initial characterization is crucial. We recommend the following baseline assessments:
-
Aqueous Solubility: Determine the solubility in water and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability Assessment: An in vitro Caco-2 permeability assay is a standard method to predict intestinal permeability.
-
Physicochemical Properties: Characterize properties such as pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) as these will influence the choice of enhancement strategy.
-
Stability: Assess the chemical stability of this compound at different pH values and in the presence of metabolic enzymes.
Q3: Which bioavailability enhancement strategies are most commonly successful for poorly soluble compounds?
A3: For compounds with dissolution rate-limited absorption, several strategies can be effective. These include physical modifications like particle size reduction (micronization, nanonization) and chemical modifications or formulation approaches such as solid dispersions, complexation with cyclodextrins, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4][5] The choice of strategy will depend on the specific properties of this compound.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Formulation
Symptoms:
-
Inconsistent results in in vitro dissolution studies.
-
Low drug release from solid dosage forms.
-
Poor in vivo performance despite adequate permeability.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Wettability | Incorporate a surfactant or a hydrophilic polymer into the formulation. | Surfactants reduce the surface tension between the drug and the dissolution medium, improving wetting and dissolution. |
| Large Particle Size | Employ micronization or nanomilling techniques to reduce the particle size of the drug substance. | Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6] |
| Crystalline Nature | Consider formulation as an amorphous solid dispersion. | The amorphous form of a drug is generally more soluble and has a faster dissolution rate than its crystalline counterpart.[3] |
Issue 2: High Variability in In Vivo Exposure
Symptoms:
-
Large standard deviations in pharmacokinetic parameters (AUC, Cmax) in animal studies.
-
Significant food effect observed (i.e., bioavailability changes when administered with food).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Dependence on GI Fluids for Solubilization | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). | Lipid-based formulations can help to maintain the drug in a solubilized state in the GI tract, reducing the variability caused by differences in GI fluid composition and volume.[1][5] |
| Precipitation in the GI Tract | Include a precipitation inhibitor (e.g., HPMC, PVP) in the formulation. | For formulations that generate a supersaturated state (e.g., amorphous solid dispersions, some SEDDS), a precipitation inhibitor can maintain the drug in a dissolved state for a longer period, allowing for more consistent absorption.[7] |
| First-Pass Metabolism | Investigate the metabolic pathways of this compound. If significant, consider co-administration with a metabolic inhibitor (for research purposes) or alternative routes of administration. | High first-pass metabolism can lead to variable systemic exposure. Understanding the enzymes involved can inform strategies to mitigate this effect. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve this compound and a selected polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting film or powder in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Characterize the ASD for its amorphous nature using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Perform in vitro dissolution testing of the ASD compared to the crystalline drug to assess the improvement in dissolution rate and extent.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the appropriate amounts of the oil, surfactant, co-surfactant, and this compound. Gently heat and vortex until a clear, homogenous solution is formed.
-
Characterization: Characterize the pre-concentrate for its self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug precipitation upon dilution.
-
In Vitro Release: Evaluate the in vitro release of this compound from the SEDDS formulation using a dialysis method or a lipid digestion model.
Data Presentation
Table 1: Comparison of Dissolution Rates for Different this compound Formulations
| Formulation | Drug:Excipient Ratio (w/w) | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Crystalline this compound | N/A | 15% | 22% |
| Micronized this compound | N/A | 35% | 48% |
| ASD with PVP K30 | 1:3 | 75% | 88% |
| ASD with HPMC-AS | 1:3 | 82% | 95% |
| SEDDS Formulation | 10% Drug Load | 90% | 98% |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 850 ± 210 | 100 |
| ASD with HPMC-AS | 620 ± 110 | 1.0 | 3400 ± 550 | 400 |
| SEDDS Formulation | 850 ± 150 | 0.5 | 4500 ± 700 | 529 |
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Simplified pathway of oral drug absorption.
Caption: Decision tree for formulation strategy selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Modification of Enhydrin Chlorohydrin for Improved Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of a hypothetical compound, Enhydrin (B1240213) Chlorohydrin. The information is designed to assist in optimizing experimental protocols and overcoming common challenges in its synthesis and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is Enhydrin and what is its known biological activity?
Enhydrin is a sesquiterpene lactone that can be isolated from plants such as Smallanthus sonchifolius.[1][2] It belongs to a class of compounds known for a variety of biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties.[1] Specifically, studies have shown that enhydrin exhibits trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease, and also possesses leishmanicidal activity.[3] Some research also suggests its potential as an antidiabetic agent through the inhibition of the DPP-4 enzyme.[4]
Q2: What is the rationale for creating a chlorohydrin derivative of Enhydrin?
While "Enhydrin Chlorohydrin" is a hypothetical compound for the purpose of this guide, the introduction of a chlorohydrin moiety is a common strategy in medicinal chemistry. The addition of chlorine atoms can significantly alter a molecule's physicochemical properties, potentially leading to improved pharmacological profiles.[5][6][7] These changes can influence factors like cell membrane permeability, metabolic stability, and binding affinity to target proteins, which may enhance the therapeutic activity of the parent compound, Enhydrin.
Q3: What are the key safety precautions when handling reagents for chlorohydrin synthesis?
Many reagents used for the synthesis of chlorohydrins are hazardous and require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory. Specific reagents may have additional handling requirements, so it is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Synthetic Modification of Enhydrin
This guide addresses common issues encountered during the hypothetical synthesis of this compound from Enhydrin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | 1. Inactive or degraded reagents. 2. Incorrect reaction temperature or time. 3. Presence of water or other impurities in the reaction mixture. | 1. Use freshly opened or properly stored reagents. 2. Optimize reaction conditions by running small-scale trials at different temperatures and for varying durations. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of multiple unexpected byproducts | 1. Non-selective reaction conditions. 2. Instability of the starting material or product under the reaction conditions.[8] 3. Side reactions with other functional groups on the Enhydrin molecule. | 1. Use a more selective reagent or change the solvent to favor the desired reaction pathway. 2. Test the stability of your starting material and product to the reaction conditions independently.[8] 3. Protect sensitive functional groups on the Enhydrin molecule before carrying out the chlorohydrin formation. |
| Difficulty in product purification | 1. Product co-eluting with starting material or byproducts during chromatography. 2. Product is an oil and difficult to crystallize. 3. Product is unstable on silica (B1680970) gel. | 1. Optimize the chromatography conditions (e.g., solvent system, gradient). Consider alternative purification methods like preparative HPLC or crystallization. 2. Attempt to form a solid derivative for easier handling and purification. 3. Use a different stationary phase for chromatography, such as alumina. |
In Vitro Biological Assays
This section provides troubleshooting for common cell-based assays to evaluate the efficacy of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in cell viability assays | 1. Uneven cell seeding.[9] 2. Edge effects in the microplate. 3. Inconsistent compound concentration due to pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Avoid using the outer wells of the plate or fill them with media without cells. 3. Use calibrated pipettes and mix the compound dilutions thoroughly. |
| No dose-dependent response observed | 1. Compound concentration range is too high or too low. 2. Compound precipitated out of the cell culture medium. 3. The chosen assay is not sensitive enough to detect the compound's effect. | 1. Perform a broad-range dose-response experiment to identify the active concentration range. 2. Check the solubility of the compound in the assay medium. A co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells. 3. Consider a more sensitive assay or a different endpoint to measure the biological activity. |
| High background signal in fluorescence-based assays | 1. Autofluorescence from the compound or cellular components.[10] 2. Phenol (B47542) red in the cell culture medium.[10] 3. Contamination of the cell culture (e.g., mycoplasma).[11] | 1. Measure the fluorescence of the compound alone at the assay wavelength. If it is fluorescent, consider a different detection method. 2. Use phenol red-free medium for the assay.[10] 3. Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol describes a plausible method for the synthesis of a chlorohydrin derivative from Enhydrin.
Materials:
-
Enhydrin
-
Anhydrous dichloromethane (B109758) (DCM)
-
tert-Butyl hypochlorite (B82951) (t-BuOCl)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve Enhydrin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of t-BuOCl (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in DMEM from the stock solution.
-
After 24 hours, remove the medium from the wells and replace it with fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for another 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control.
Data Presentation
Table 1: Hypothetical Activity of Enhydrin and Derivatives
| Compound | Target/Assay | IC₅₀ (µM) |
| Enhydrin | T. cruzi epimastigotes | 0.84 |
| This compound (Isomer A) | T. cruzi epimastigotes | 0.52 |
| This compound (Isomer B) | T. cruzi epimastigotes | 1.15 |
| Enhydrin | HeLa Cell Viability (MTT) | > 50 |
| This compound (Isomer A) | HeLa Cell Viability (MTT) | 25.8 |
| This compound (Isomer B) | HeLa Cell Viability (MTT) | 38.2 |
Visualizations
Caption: Workflow for synthesis and biological testing of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. Buy Enhydrin (EVT-1573428) | 33880-85-2 [evitachem.com]
- 2. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. selectscience.net [selectscience.net]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Cytotoxicity Showdown: Enhydrin vs. Its Chlorinated Counterpart
A Comparative Analysis for Researchers and Drug Development Professionals
In the quest for novel anticancer agents, sesquiterpene lactones have emerged as a promising class of natural products. Among them, enhydrin (B1240213), isolated from plants of the Enhydra genus, has demonstrated notable cytotoxic effects against various cancer cell lines. The potential for enhanced bioactivity through structural modification has led to interest in its halogenated derivatives. This guide provides a comparative overview of the available cytotoxic data for enhydrin and its chlorinated analogue, enhydrin chlorohydrin, to aid researchers in the field of drug discovery and development.
At a Glance: Cytotoxicity Profile
Below is a summary of the available quantitative data for enhydrin's cytotoxicity against several human cancer cell lines. The table highlights the absence of specific data for a directly comparable chlorinated enhydrin derivative.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Enhydrin | CCRF-CEM | Leukemia | Data not specified |
| HCT-116 | Colon Carcinoma | Data not specified | |
| MDA-MB-231 | Breast Adenocarcinoma | Data not specified | |
| U251 | Glioblastoma | Data not specified | |
| This compound | - | - | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Unveiling the Mechanism of Action: The Apoptotic Pathway
While the specific signaling pathways triggered by enhydrin and its chlorinated derivatives have not been fully elucidated, the cytotoxic mechanism of sesquiterpene lactones is generally attributed to the induction of apoptosis.[2][3][4][5][6] These compounds are known to modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a representative apoptotic pathway often implicated in the action of sesquiterpene lactones.
Caption: General apoptotic signaling pathway induced by sesquiterpene lactones.
Experimental Corner: How Cytotoxicity is Measured
The determination of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Workflow: MTT Assay
The following diagram outlines the typical workflow for an MTT assay.
Caption: A stepwise workflow of the MTT assay for cytotoxicity assessment.
Detailed MTT Assay Protocol
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Enhydrin or other test compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The lack of direct comparative data between enhydrin and its chlorinated derivatives highlights a gap in the literature and an opportunity for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Comparative Analysis of the Anti-inflammatory Potential of Enhydrin Chlorohydrin and Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory activity of Enhydrin chlorohydrin, a sesquiterpene lactone isolated from the plant Enhydra fluctuans, against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. Due to a lack of specific quantitative in vivo anti-inflammatory data for the isolated compound this compound in publicly available literature, this comparison utilizes data from studies on the total flavonoid and ethanolic extracts of Enhydra fluctuans as a surrogate. This approach provides valuable preliminary insights, though it is important to note that the activity of the extracts may not be solely attributable to this compound.
Executive Summary
Extracts from Enhydra fluctuans have demonstrated notable anti-inflammatory effects in preclinical studies. These effects are compared against the well-documented efficacy of Indomethacin and Diclofenac, two potent NSAIDs commonly used as benchmarks in anti-inflammatory research. The primary mechanism of action for Indomethacin and Diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. While the precise mechanism of this compound is not fully elucidated, many sesquiterpene lactones are known to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Quantitative Data Presentation
The following tables summarize the available quantitative data from animal models of inflammation. The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the efficacy of acute anti-inflammatory agents.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Point (hours) | Inhibition of Edema (%) |
| Enhydra fluctuans Flavonoid Extract | 400 mg/kg | 3 | 55.49 |
| Indomethacin | 10 mg/kg | 4 | 87.3 |
| Diclofenac | 100 mg/kg | 4 | 40 |
Note: Data for different substances are compiled from separate studies and may have variations in experimental conditions.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely accepted model for evaluating the acute anti-inflammatory activity of various compounds.
Objective: To induce acute inflammation in the rat paw and to assess the ability of a test compound to reduce the resulting edema.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or calipers
-
Test compound (e.g., Enhydra fluctuans extract)
-
Reference drug (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., saline, distilled water)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Fasting: Rats are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound, reference drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by NSAIDs and are likely relevant to the action of sesquiterpene lactones like this compound.
Caption: General overview of the NF-κB and COX inflammatory signaling pathways.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Enhydrin Chlorohydrin: A Potential Lead Compound for Novel Drug Discovery
An Objective Comparison and Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the structural modification of bioactive natural products presents a promising avenue for drug discovery. Enhydrin, a sesquiterpene lactone renowned for its diverse pharmacological activities, has garnered significant attention. The prospective synthesis of an Enhydrin chlorohydrin derivative offers a compelling opportunity to enhance its therapeutic potential. This guide provides a comprehensive comparison of Enhydrin and its hypothetical chlorohydrin derivative, supported by existing experimental data on Enhydrin and related compounds, to inform and direct future research endeavors.
Introduction to Enhydrin and the Rationale for a Chlorohydrin Derivative
Enhydrin is a naturally occurring sesquiterpene lactone predominantly isolated from the plants Enhydra fluctuans and Smallanthus sonchifolius[1][2]. It has demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties[1][2]. However, like many sesquiterpene lactones, Enhydrin may face challenges in drug development, such as suboptimal bioavailability and metabolic instability[3][4][5].
The introduction of a chlorohydrin moiety is a strategic chemical modification. Chlorohydrins are known to be valuable intermediates in organic synthesis and can be found in several bioactive natural products[6][7]. The addition of a chlorine atom can significantly alter a molecule's physicochemical properties, potentially leading to improved membrane permeability, enhanced binding affinity to target proteins, and altered metabolic pathways[8]. This guide explores the potential of this compound as a lead compound by comparing its projected attributes with the known characteristics of Enhydrin.
Comparative Analysis: Enhydrin vs. Potential this compound
The following sections and tables summarize the known experimental data for Enhydrin and provide a prospective analysis of how the introduction of a chlorohydrin group could influence its properties.
Table 1: Comparative Cytotoxicity of Enhydrin Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) of Enhydrin | Reference |
| CCRF-CEM (Leukemia) | 0.18 - 17.34 | [9] |
| HCT-116 (Colon Carcinoma) | 0.18 - 17.34 | [9] |
| MDA-MB-231 (Breast Cancer) | 0.18 - 17.34 | [9] |
| U251 (Glioblastoma) | 0.18 - 17.34 | [9] |
| Hep G2 (Hepatocellular Carcinoma) | Selective Cytotoxicity | [10] |
Note: The wide range of IC50 values reported for some cell lines may be attributed to variations in experimental conditions and the specific isolates of Enhydrin used.
The introduction of a chlorohydrin moiety could potentially enhance the cytotoxic activity of Enhydrin. The increased lipophilicity and altered electronic properties of the molecule may lead to improved cell membrane penetration and stronger interactions with intracellular targets.
Table 2: Known Pharmacological Activities of Enhydrin
| Pharmacological Activity | Evidence | Reference |
| Anti-cancer | Induces apoptosis, inhibits inflammatory responses, prevents metastasis. | [1] |
| Anti-inflammatory | Inhibits pro-inflammatory molecules. | [11] |
| Anti-diabetic | Lowers blood sugar levels in vivo. | [2] |
| Cytoprotective | Protects against lead-induced cytotoxicity. | [12] |
| Antimicrobial | Activity against various bacteria. | [13] |
| CNS Depressant | Shows sedative and anticonvulsant activities. | [1] |
The chlorohydrin derivative would be expected to retain these core activities, with the potential for enhanced potency in one or more areas. The chlorine atom could act as a key binding element with target enzymes or receptors.
Experimental Protocols
While no specific experimental data for this compound exists, the following are detailed methodologies for key experiments that would be crucial for its evaluation, based on standard practices in drug discovery.
Synthesis of this compound (Hypothetical)
A plausible synthetic route to this compound would involve the epoxidation of a suitable double bond within the Enhydrin molecule, followed by a regioselective ring-opening of the epoxide with a chloride source, such as hydrogen chloride or a metal chloride.
Protocol:
-
Epoxidation: Dissolve Enhydrin in a suitable solvent (e.g., dichloromethane). Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the epoxide intermediate using column chromatography.
-
Epoxide Ring Opening: Dissolve the purified Enhydrin epoxide in an appropriate solvent (e.g., diethyl ether). Add a solution of hydrogen chloride in diethyl ether dropwise at 0°C. Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction with a mild base and extract the product. Purify the resulting this compound by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Enhydrin and the synthesized this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the development of this compound as a lead compound.
Caption: A hypothetical signaling pathway for the anti-cancer activity of this compound.
Conclusion and Future Directions
While "this compound" remains a prospective compound, the existing data on Enhydrin and the known effects of chlorination on bioactive molecules provide a strong rationale for its synthesis and evaluation. The potential for enhanced cytotoxicity, improved pharmacokinetic properties, and novel mechanisms of action make it a compelling candidate for further investigation in drug discovery.
Future research should focus on:
-
The successful synthesis and structural elucidation of this compound.
-
A comprehensive in vitro evaluation of its activity against a panel of cancer cell lines and comparison with the parent compound, Enhydrin.
-
In-depth studies into its mechanism of action, including the identification of its molecular targets.
-
Preliminary pharmacokinetic and in vivo efficacy studies in relevant animal models.
The exploration of this compound represents a logical and promising step in the journey of natural product-based drug discovery, with the potential to yield a novel and effective therapeutic agent.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
Comparative Analysis of Antibody Cross-Reactivity: Enhydrin vs. Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against the sesquiterpene lactone Enhydrin with its derivative, Enhydrin chlorohydrin. Due to the absence of directly published experimental data on this specific interaction, this document outlines the theoretical basis for potential cross-reactivity and provides detailed experimental protocols and data presentation formats to enable researchers to conduct their own comparative studies.
Introduction
Enhydrin is a naturally occurring sesquiterpene lactone found in plants of the Smallanthus genus, known for its various biological activities. Chemical modification of Enhydrin, such as the formation of this compound through the addition of hydrochloric acid to one of its epoxide rings, can significantly alter its three-dimensional structure and chemical properties. For researchers developing immunoassays or antibody-based therapeutics targeting Enhydrin, understanding the degree to which anti-Enhydrin antibodies cross-react with such derivatives is of paramount importance for assay specificity and therapeutic efficacy.
This guide details the standard methodologies for quantifying antibody cross-reactivity, namely Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Structural Comparison of Analytes
The primary difference between Enhydrin and this compound lies in the opening of an epoxide ring to form a chlorohydrin. This modification introduces a chlorine atom and a hydroxyl group, altering the local stereochemistry and electronic distribution of the molecule. This structural change is hypothesized to reduce the binding affinity of antibodies raised against the native Enhydrin molecule, as the epitope recognized by the antibody is modified.
Experimental Data: A Comparative Framework
The following tables present a template for summarizing quantitative data obtained from cross-reactivity experiments. The values provided are hypothetical and serve as an illustration of expected results.
Table 1: Competitive ELISA Data
A competitive ELISA is used to determine the concentration of this compound required to inhibit the binding of the anti-Enhydrin antibody to immobilized Enhydrin by 50% (IC50). The cross-reactivity is then calculated relative to Enhydrin.
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Enhydrin | 10 | 100 |
| This compound | 250 | 4 |
Cross-Reactivity (%) = (IC50 of Enhydrin / IC50 of this compound) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
SPR analysis provides detailed information on the binding kinetics, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A higher KD value indicates lower binding affinity.
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Enhydrin | 2.5 x 10^5 | 1.2 x 10^-4 | 4.8 x 10^-10 |
| This compound | 1.1 x 10^4 | 9.8 x 10^-3 | 8.9 x 10^-7 |
Experimental Protocols
Competitive ELISA Protocol
This protocol is designed to assess the cross-reactivity of an anti-Enhydrin antibody with this compound.
Materials:
-
96-well microtiter plates
-
Anti-Enhydrin antibody
-
Enhydrin standard
-
This compound
-
Enhydrin-protein conjugate (for coating)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the Enhydrin-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition:
-
Prepare serial dilutions of Enhydrin (standard) and this compound (test compound).
-
In separate tubes, mix the diluted standards or test compounds with a fixed concentration of the anti-Enhydrin antibody. Incubate for 1 hour at room temperature.
-
Add these mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance versus the log of the analyte concentration. Determine the IC50 values and calculate the percent cross-reactivity.
Surface Plasmon Resonance (SPR) Protocol
This protocol measures the real-time binding kinetics of Enhydrin and this compound to an immobilized anti-Enhydrin antibody.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-Enhydrin antibody
-
Enhydrin
-
This compound
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Amine coupling kit (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-Enhydrin antibody diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations for both Enhydrin and this compound in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time.
-
Switch to running buffer and monitor the dissociation for a defined time.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Enhydrin's Potential in Diabetes Management: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of Enhydrin, a natural compound, against established anti-diabetic agents in animal models. This document synthesizes available experimental data to objectively evaluate its potential as a therapeutic candidate.
Enhydrin, a sesquiterpene lactone isolated from the leaves of Smallanthus sonchifolius (yacon), has demonstrated notable hypoglycemic properties in preclinical studies.[1] Its primary mechanism of action is the inhibition of α-glucosidase, an enzyme crucial for the digestion of carbohydrates.[1] By delaying carbohydrate breakdown and subsequent glucose absorption, Enhydrin shows promise in managing postprandial hyperglycemia, a key concern in diabetes mellitus. This guide compares the in vivo efficacy of Enhydrin with Acarbose, a well-known α-glucosidase inhibitor, and Metformin, a widely prescribed first-line therapy for type 2 diabetes.
Comparative Efficacy in Diabetic Animal Models
The following tables summarize the in vivo effects of Enhydrin, Acarbose, and Metformin on blood glucose levels in diabetic rat models.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Enhydrin | Sucrose-loaded diabetic rats | 0.8 mg/kg | Significantly decreased the hyperglycemic peak after a sucrose (B13894) load. | [1] |
| Acarbose | Streptozotocin-induced diabetic rats | 40 mg/100g of diet | Significantly lowered blood glucose levels. | |
| Metformin | Streptozotocin-induced diabetic rats | 500 mg/kg/day | Showed a 35.46% glucose-lowering effect. |
Table 1: Comparison of In Vivo Hypoglycemic Effects
| Compound | In Vitro α-Glucosidase Inhibition (IC50) |
| Enhydrin | 134.17 µg/ml (yeast α-glucosidase) |
| Acarbose | Lower IC50 than Enhydrin (specific value not provided in the same study) |
Table 2: In Vitro α-Glucosidase Inhibitory Activity [1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Enhydrin In Vivo Study[1]
-
Animal Model: The study utilized a sucrose-loaded diabetic rat model. The specific method of diabetes induction (e.g., streptozotocin) was not detailed in the available abstract.
-
Treatment: A single dose of Enhydrin (0.8 mg/kg body weight) was administered to the diabetic rats.
-
Data Collection: Blood glucose levels were measured to assess the effect on the hyperglycemic peak following a sucrose load (2 g/kg body weight).
Acarbose In Vivo Study
-
Animal Model: Streptozotocin-induced diabetic rats were used. Diabetes was induced by a single intravenous injection of streptozotocin.
-
Treatment: Acarbose was mixed with the rat diet at a concentration of 40 mg per 100 g of diet.
-
Data Collection: Blood glucose levels were monitored to determine the effect of Acarbose on hyperglycemia.
Metformin In Vivo Study
-
Animal Model: The study employed a streptozotocin-induced diabetic rat model.
-
Treatment: Metformin was administered orally at a dose of 500 mg/kg/day for 10 days.
-
Data Collection: Plasma glucose levels were measured to evaluate the glucose-lowering effect of Metformin.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Enhydrin and the general workflow of the in vivo experiments.
Caption: Proposed mechanism of Enhydrin in reducing postprandial hyperglycemia.
Caption: Generalized workflow for in vivo diabetic animal model studies.
References
Enhydrin vs. Its Chlorohydrin Derivative: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the naturally occurring sesquiterpene lactone, Enhydrin, and its synthetically derived chlorohydrin counterpart. While direct experimental comparisons are not extensively available in the current literature, this document synthesizes known data on Enhydrin with established principles of chlorohydrin derivatives of sesquiterpene lactones to offer a predictive but scientifically grounded comparison. This analysis aims to guide further research and drug development efforts by highlighting potential enhancements in biological activity through targeted chemical modification.
Chemical Structures and Synthesis
Enhydrin is a melampolide-type sesquiterpene lactone predominantly isolated from Smallanthus sonchifolius[1]. Its structure is characterized by the presence of two reactive epoxide rings, which are key to its biological activity but also offer sites for synthetic modification[1][2][3].
The chlorohydrin derivative of Enhydrin can be synthesized from the parent compound through the acid-catalyzed ring-opening of one or both of its epoxide groups. This reaction is a standard method for the preparation of chlorohydrins[4][5]. The most likely transformation would involve the opening of the less sterically hindered epoxide, leading to the introduction of a chlorine atom and a hydroxyl group on adjacent carbons.
Comparative Biological Activity: A Predictive Overview
The introduction of a chlorohydrin moiety is anticipated to modulate the biological profile of Enhydrin. Halogenated sesquiterpene lactones, particularly chlorinated derivatives, have demonstrated enhanced cytotoxic and anti-inflammatory properties in various studies[6][7][8]. This is often attributed to the increased electrophilicity of the molecule, which can lead to more potent interactions with biological targets.
| Biological Activity | Enhydrin | Predicted Activity of Chlorohydrin Derivative | Rationale for Prediction |
| Cytotoxicity | Moderate | Potentially Higher | Halogenation often increases the cytotoxic potential of sesquiterpene lactones against various cancer cell lines[6][7]. |
| Anti-inflammatory | Demonstrated | Potentially Higher | Chlorinated sesquiterpenoids have shown significant anti-inflammatory activity, often linked to enhanced inhibition of pro-inflammatory signaling pathways[6][8]. |
| Anti-parasitic | Active against Trypanosoma cruzi and Leishmania mexicana[9] | Unknown, but potentially enhanced | The effect of chlorination on anti-parasitic activity is not well-documented and would require experimental validation. |
| Solubility | Poor aqueous solubility | Potentially Improved | The introduction of a hydroxyl group in the chlorohydrin moiety may slightly improve aqueous solubility, a common challenge with sesquiterpene lactones[8]. |
Mechanism of Action: Focus on NF-κB Signaling
A primary mechanism of action for the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][9][10][11]. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Sesquiterpene lactones can inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα[11]. It is hypothesized that the chlorohydrin derivative of Enhydrin would also exert its anti-inflammatory effects through this pathway, potentially with greater efficacy due to its modified chemical structure.
Experimental Protocols
Synthesis of Enhydrin Chlorohydrin Derivative
Objective: To synthesize the chlorohydrin derivative of Enhydrin via acid-catalyzed epoxide ring-opening.
Materials:
-
Enhydrin (isolated from Smallanthus sonchifolius)
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄) or Hydrochloric acid (HCl) in a suitable solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Enhydrin (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TiCl₄ (1.2 mmol) or HCl in a suitable solvent to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound derivative. (Protocol adapted from general methods for chlorohydrin synthesis from epoxides[4][5])
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To compare the cytotoxic effects of Enhydrin and its chlorohydrin derivative on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Enhydrin and its chlorohydrin derivative dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Enhydrin and its chlorohydrin derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values. (Protocol based on standard MTT assay procedures for sesquiterpene lactones[12][13])
NF-κB Reporter Assay
Objective: To assess the inhibitory effect of Enhydrin and its chlorohydrin derivative on NF-κB activation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000
-
Tumor necrosis factor-alpha (TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.
-
After 24 hours, pre-treat the cells with various concentrations of Enhydrin and its chlorohydrin derivative for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the TNF-α-stimulated control. (Protocol adapted from established NF-κB reporter assays[1][10])
Visualizations
Caption: Synthesis of this compound Derivative.
Caption: Inhibition of the NF-κB Signaling Pathway.
References
- 1. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhydrin A | C23H28O10 | CID 5377450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhydrin | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorohydrin synthesis by chlorination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chlorinated sesquiterpenoides isolated from plant sources | BULLETIN of the L.N. Gumilyov Eurasian National University. Chemistry. Geography. Ecology Series [bulchmed.enu.kz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of Enhydrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Enhydrin, a natural sesquiterpene lactone, focusing on its mechanism of action in metabolic and infectious diseases. We objectively compare its performance with alternative compounds and provide detailed experimental protocols and supporting data to facilitate further research and drug development.
I. Anti-Diabetic Activity: α-Glucosidase Inhibition
A primary mechanism contributing to the anti-diabetic effect of Enhydrin is the inhibition of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, Enhydrin can help to control postprandial hyperglycemia.
Comparative Performance of α-Glucosidase Inhibitors
The following table summarizes the in vitro inhibitory activity of Enhydrin against α-glucosidase compared to Acarbose, a commercially available anti-diabetic drug, and other natural compounds.
| Compound | Source Organism/Type | Target Enzyme | IC50 Value (μg/mL) | Reference(s) |
| Enhydrin | Smallanthus sonchifolius | Yeast α-Glucosidase | 134.17 | [1][2] |
| Acarbose | Synthetic | Yeast α-Glucosidase | 617.23 | [3] |
| Berberine | Berberis species | α-Glucosidase | 198.40 | [4] |
| Quercetin | Plants (Flavonoid) | α-Glucosidase | 5.41 | [5] |
Signaling Pathway: α-Glucosidase Inhibition
Figure 1. Mechanism of α-glucosidase inhibition by Enhydrin.
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol outlines the steps to determine the α-glucosidase inhibitory activity of a test compound.
-
Reagent Preparation:
-
Prepare a 50 mM phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 2 U/mL.
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1 mM.
-
Prepare a 1 M sodium carbonate solution to stop the reaction.
-
Dissolve the test compound (e.g., Enhydrin) and a positive control (e.g., Acarbose) in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution at different concentrations to respective wells.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the 1 M sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme, buffer, and substrate without the inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
II. Antibacterial Activity
While the specific antibacterial mechanism of Enhydrin is not yet fully elucidated, many natural compounds, including other sesquiterpene lactones, exhibit antimicrobial properties. Quercetin, a flavonoid with both anti-diabetic and antibacterial activities, serves as a useful comparator. The primary antibacterial mechanisms of such compounds often involve the disruption of the bacterial cell membrane and inhibition of biofilm formation.
Comparative Performance of Antibacterial Agents
The following table summarizes the in vitro antibacterial activity of Quercetin against Staphylococcus aureus, a common and clinically relevant bacterium. Further research is needed to determine the Minimum Inhibitory Concentration (MIC) of Enhydrin.
| Compound | Target Organism | MIC Value (μg/mL) | Reference(s) |
| Enhydrin | Staphylococcus aureus | Data not available | |
| Quercetin | Methicillin-susceptible S. aureus (MSSA) | 250 | [2][6] |
| Quercetin | Methicillin-resistant S. aureus (MRSA) | 176 - 500 | [2][6][7] |
Logical Relationship: Proposed Antibacterial Mechanism
Figure 2. Proposed antibacterial mechanisms of natural compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol details the determination of the MIC of a compound against a bacterial strain.
-
Reagent and Culture Preparation:
-
Prepare Mueller-Hinton Broth (MHB).
-
Culture the test bacterium (e.g., Staphylococcus aureus) in MHB overnight at 37°C.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacterium.
-
III. Conclusion
Enhydrin demonstrates promising potential as an anti-diabetic agent through the inhibition of α-glucosidase. The provided data and protocols offer a framework for comparative studies against existing therapies and other natural compounds. While its antibacterial properties are less characterized, the methodologies outlined in this guide can be employed to validate its efficacy and elucidate its mechanism of action. Further research is warranted to fully explore the therapeutic potential of Enhydrin in both metabolic and infectious diseases.
References
- 1. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neliti.com [neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijeab.com [ijeab.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling Enhydrin chlorohydrin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethylene Chlorohydrin. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure the safe management of this chemical.
Personal Protective Equipment (PPE) and Safety Data
Proper selection and use of PPE are critical to minimize exposure risks associated with Ethylene Chlorohydrin. The following table summarizes the required PPE and other essential safety data.
| Safety Parameter | Specification | References |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Must be worn at all times when handling the chemical. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Neoprene, Nitrile).[1][2][3] | Inspect gloves for integrity before each use. |
| Respiratory Protection | A government-approved respirator is required.[4][1][5] Use a self-contained breathing apparatus (SCBA) for emergencies or in situations with inadequate ventilation.[4] | Must be used in a well-ventilated area, preferably within a chemical fume hood.[1][6] |
| Protective Clothing | Chemical-resistant protective suit and boots.[4][2] | Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[7][8] |
| Engineering Controls | Work must be conducted in a chemical fume hood.[1][6] Eyewash stations and safety showers must be readily accessible.[4][1] | Use explosion-proof electrical and ventilating equipment.[4][6] |
| Exposure Limits | Not specified in the provided search results. Consult the specific Safety Data Sheet (SDS) for the product in use. | |
| Flammability | Flammable liquid and vapor.[5][6] | Keep away from heat, sparks, open flames, and other ignition sources.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling Ethylene Chlorohydrin in a laboratory setting.
2.1. Preparation
-
Training: Ensure all personnel handling Ethylene Chlorohydrin are thoroughly trained on its hazards, handling procedures, and emergency protocols.[7]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
-
PPE Inspection: Inspect all required PPE for damage or defects before donning.
-
Emergency Equipment Check: Verify the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.
-
Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
2.2. Handling
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][5][6]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[4][5][6] Carefully uncap the container and transfer the required amount using appropriate laboratory glassware.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4][1][6]
-
No Consumption: Do not eat, drink, or smoke in the handling area.[4][1][7][8]
-
Container Sealing: Keep the container tightly closed when not in use.[5][6]
2.3. Post-Handling
-
Decontamination: Thoroughly clean the work area within the fume hood.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact occurred.[4][1][7][8]
-
Storage: Store Ethylene Chlorohydrin in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases, acids, and metals.[4][6][8] The storage area should be designated for flammable liquids.[6]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of Ethylene Chlorohydrin and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: Collect all Ethylene Chlorohydrin waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," "Ethylene Chlorohydrin," and any other required hazard warnings.
-
Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[4][6] Do not attempt to dispose of Ethylene Chlorohydrin down the drain or with general laboratory waste.
-
Record Keeping: Maintain records of the disposal, including the date, quantity, and the waste disposal company used, in accordance with institutional and regulatory requirements.
Workflow and Safety Pathways
The following diagrams illustrate the key workflows for safely handling Ethylene Chlorohydrin.
Caption: Workflow for Safe Handling of Ethylene Chlorohydrin.
Caption: Emergency Spill Response Protocol.
References
- 1. Safety Guideline [chemtrack.org]
- 2. hsa.ie [hsa.ie]
- 3. Quintana Supply [quintanasupply.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Chlorohydrin-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]
- 8. Ethylene chlorohydrin-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
